Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
Description
Properties
IUPAC Name |
4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(2)17-11-7-15(8-12-17)4-3-14-5-9-16(10-6-14)18-13-20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFAHXWAPNOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066266 | |
| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17816-11-4 | |
| Record name | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17816-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylamino-4'-isothiocyanostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017816114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dimethylamino-4'-isothiocyanostilbene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LEB227XF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, also known as 4-Isothiocyanato-4'-dimethylaminostilbene. This molecule is of significant interest to the scientific community due to its structural features, which combine the biological activity of the isothiocyanate group with the fluorescent properties of a stilbene backbone.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | N/A |
| Synonyms | 4-Isothiocyanato-4'-dimethylaminostilbene | N/A |
| CAS Number | 17816-11-4 | N/A |
| Molecular Formula | C₁₇H₁₆N₂S | N/A |
| Molecular Weight | 280.39 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Reference Data for Structurally Similar Compounds:
| Compound | Melting Point (°C) |
| 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline | 167 - 171 |
| 4-Ethynyl-N,N-dimethylaniline | 49 - 53 |
| 4-Isothiocyanato-N,N-dimethylaniline | 63.0 - 73.0 |
Synthesis and Experimental Protocols
The synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene can be achieved through a multi-step process. A general synthetic approach is outlined below.
Synthesis of 4-Isothiocyanato-4'-(N,N-dimethylamino)stilbene
A plausible synthetic route involves the reaction of a suitable precursor with a thiocarbonylating agent. One reported method utilizes the reaction of 4-amino-4'-(N,N-dimethylamino)stilbene with thiophosgene (CSCl₂) in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as chloroform (CHCl₃) at a controlled temperature of 0°C.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene.
Purification Protocol
While a specific protocol for the purification of 4-Isothiocyanato-4'-dimethylaminostilbene is not detailed in available literature, a general method for purifying isothiocyanate compounds involves crystallization. For a related compound, 4-(N,N-dimethylamino)azobenzene-4'-isothiocyanate, purification is achieved by dissolving the crude product in boiling acetone, followed by filtration and cooling to -20°C to induce crystallization. The resulting solid is then collected and dried under vacuum. This method could likely be adapted for the target compound.
Reactivity and Stability
The isothiocyanate group (-N=C=S) is a key functional group that dictates the reactivity of this molecule. It acts as an electrophile, making it susceptible to nucleophilic attack at the central carbon atom. The reactivity of the isothiocyanate can be influenced by the electronic nature of the aromatic stilbene backbone. The electron-donating dimethylamino group can modulate the electrophilicity of the isothiocyanate moiety.
Isothiocyanates are known to be sensitive to moisture and can decompose over time, especially when in solution. Therefore, it is recommended to store the compound in a dry, cool, and dark environment, preferably under an inert atmosphere to minimize degradation.
Putative Biological Activity and Signaling Pathways
Both isothiocyanates and stilbene derivatives are well-documented for their biological activities, particularly in the realms of cancer chemoprevention and anti-inflammatory effects. While specific studies on Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- are lacking, its biological activity can be inferred from the known properties of its constituent functional groups.
Modulation of the Nrf2 Signaling Pathway
Isothiocyanates and stilbenes are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress.
Caption: Putative activation of the Nrf2 signaling pathway by the target compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit the NF-κB pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB translocation to the nucleus.[4]
Caption: Putative inhibition of the NF-κB signaling pathway by the target compound.
Conclusion
Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- is a molecule with significant potential for applications in biomedical research, particularly in the development of novel therapeutic agents and biological probes. Its unique structure, combining the reactive isothiocyanate group with a fluorescent stilbene core, warrants further investigation. While there is a need for more specific experimental data on its chemical and physical properties, the known activities of its constituent functional groups provide a strong basis for predicting its biological effects. Future research should focus on elucidating the precise mechanisms of action of this compound and exploring its full therapeutic potential.
References
- 1. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, a donor-acceptor stilbene derivative of interest in various research and development applications, including materials science and as a potential biomedical probe.
Introduction
4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, also known as 4-isothiocyanato-4'-(N,N-dimethylamino)stilbene, is a fluorescent molecule characterized by its push-pull electronic structure. The electron-donating N,N-dimethylamino group and the electron-withdrawing isothiocyanate group, connected by a conjugated π-system of the stilbene backbone, give rise to its unique photophysical properties. The isothiocyanate functional group also allows for covalent labeling of biomolecules, making it a versatile tool for biochemical and medical research. This guide details a feasible synthetic route and the expected analytical characterization of this compound.
Synthesis Pathway
A common and effective method for the synthesis of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline involves a two-step process. The first step establishes the stilbene core through a Wittig or Horner-Wadsworth-Emmons reaction, yielding an amino-substituted stilbene intermediate. The second step converts the amino functionality into the desired isothiocyanate group.
Figure 1: Synthetic workflow for the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-4'-(N,N-dimethylamino)stilbene (Intermediate)
A Horner-Wadsworth-Emmons reaction is often preferred for its high stereoselectivity, typically yielding the trans-isomer, and the ease of removal of the phosphate byproduct.
Materials:
-
Diethyl (4-(N,N-dimethylamino)benzyl)phosphonate
-
4-Nitrobenzaldehyde
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol for Horner-Wadsworth-Emmons Reaction and Reduction:
-
Phosphonate Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl (4-(N,N-dimethylamino)benzyl)phosphonate in anhydrous THF is prepared. The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil, washed with anhydrous hexane) or sodium methoxide is added portion-wise with stirring. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Reaction with Aldehyde: A solution of 4-nitrobenzaldehyde in anhydrous THF is added dropwise to the phosphonate anion solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of Nitrostilbene: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-(N,N-dimethylamino)-4'-nitrostilbene is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Reduction of the Nitro Group: The purified 4-(N,N-dimethylamino)-4'-nitrostilbene is dissolved in ethanol or ethyl acetate. An excess of stannous chloride dihydrate is added, followed by the careful addition of concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours.
-
Work-up and Purification of Aminostilbene: After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting 4-amino-4'-(N,N-dimethylamino)stilbene can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline (Final Product)
The conversion of the primary aromatic amine to an isothiocyanate can be achieved using thiophosgene, which is a highly effective but also highly toxic reagent, or by a two-step procedure involving carbon disulfide. The thiophosgene method is generally quicker and higher yielding.[1]
Materials:
-
4-Amino-4'-(N,N-dimethylamino)stilbene
-
Thiophosgene (CSCl₂) or Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol using Thiophosgene:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-amino-4'-(N,N-dimethylamino)stilbene in dichloromethane is prepared in a round-bottom flask. A slight excess of a base such as triethylamine is added.
-
Addition of Thiophosgene: The solution is cooled to 0 °C, and a solution of thiophosgene in dichloromethane is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: The reaction mixture is washed with water and then with a saturated sodium bicarbonate solution to remove any unreacted thiophosgene and acidic byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
Characterization Data
The following tables summarize the expected characterization data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline based on analysis of structurally similar compounds.
Table 1: NMR Spectroscopic Data (Expected)
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H | CDCl₃ | ~7.5-7.3 (m, 4H) | Aromatic protons of the isothiocyanatophenyl ring |
| ~7.4-7.2 (m, 2H) | Aromatic protons of the dimethylaminophenyl ring adjacent to the vinyl group | ||
| ~7.1-6.9 (d, 1H, J ≈ 16 Hz) | Vinyl proton | ||
| ~6.9-6.7 (d, 1H, J ≈ 16 Hz) | Vinyl proton | ||
| ~6.7-6.5 (d, 2H) | Aromatic protons of the dimethylaminophenyl ring ortho to the amino group | ||
| ~3.0 (s, 6H) | N(CH₃)₂ | ||
| ¹³C | CDCl₃ | ~150 | Aromatic C-N(CH₃)₂ |
| ~138-135 | Aromatic C-NCS | ||
| ~135-125 | Aromatic and vinyl carbons | ||
| ~125-110 | Aromatic and vinyl carbons | ||
| ~40 | N(CH₃)₂ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Spectroscopic and Physical Data (Expected)
| Analysis | Expected Result |
| FTIR (cm⁻¹) | ~2100-2000 (strong, sharp, characteristic N=C=S stretch), ~1600-1450 (aromatic C=C stretching), ~970 (trans C-H bend of vinyl group) |
| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 280.11 |
| UV-Vis (λmax, nm) | ~380-420 in nonpolar solvents, with a red-shift in more polar solvents due to the intramolecular charge transfer character. |
| Fluorescence (λem, nm) | Emission maximum expected to be significantly red-shifted from the absorption maximum, also showing solvatochromism. |
| Appearance | Yellow to orange solid |
Signaling Pathways and Applications
Due to the presence of the isothiocyanate group, this molecule can be used as a fluorescent labeling agent for primary and secondary amines, such as those found in proteins and other biomolecules. This allows for the visualization and tracking of these biomolecules in various biological systems. The donor-acceptor nature of the stilbene core also makes it a candidate for applications in nonlinear optics and as a component in organic light-emitting diodes (OLEDs).
Figure 2: Application of the target compound in biomolecule labeling.
Conclusion
This technical guide outlines a practical synthetic route to 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline and provides expected characterization data. The synthesis is achievable through established organic chemistry reactions, and the resulting compound holds promise for a variety of applications, particularly as a fluorescent probe in biological research. The detailed protocols and characterization information provided herein should serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
References
An In-depth Technical Guide to the Spectral Properties of Dimethylamino Isothiocyanatostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 4-dimethylamino-4'-isothiocyanatostilbene, a fluorescent probe with significant potential in biomedical research and drug development. Due to the limited availability of direct spectral data for this specific compound in published literature, this guide leverages detailed information from its close structural analogs, 4-dimethylamino-4'-cyanostilbene (DCS) and 4-dimethylamino-4'-nitrostilbene (DMANS), to infer its probable characteristics and to provide robust experimental protocols for its characterization.
The isothiocyanate group is a key functional moiety that allows for the covalent labeling of primary and secondary amines in biomolecules, making this stilbene derivative a valuable tool for fluorescently tagging proteins and other biological targets. Understanding its spectral properties is crucial for its effective application in assays and imaging.
Core Spectral Properties: A Comparative Analysis
The spectral properties of stilbene derivatives are highly sensitive to the nature of the substituent groups at the 4 and 4' positions, as well as the polarity of the solvent. The dimethylamino group acts as a strong electron donor, while the isothiocyanate group is an electron-withdrawing group. This "push-pull" electronic structure is expected to give rise to strong intramolecular charge transfer (ICT) character in the excited state, leading to significant solvatochromism.
Table 1: Spectral Properties of Dimethylamino Stilbene Analogs
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| 4-Dimethylamino-4'-nitrostilbene | Benzene | 432 | - | 27,000[1] | 0.53 - 0.7 |
| Pentane | - | - | - | 0.14 | |
| Methylene Chloride | - | - | - | 0.008 | |
| Dimethylformamide | - | - | - | 0.002 | |
| 4-Dimethylamino-4'-cyanostilbene | n-Pentane | - | - | 39,000 | - |
| Acetonitrile | - | ~530 (18,800 cm⁻¹) | - | 0.13 |
Note: The emission maximum for 4-dimethylamino-4'-cyanostilbene in acetonitrile is approximated from the provided wavenumber.
Based on the comparative data, it is anticipated that 4-dimethylamino-4'-isothiocyanatostilbene will exhibit strong absorption in the UV-visible region and will be fluorescent. The isothiocyanate group is less electron-withdrawing than the nitro group but more so than the cyano group. Therefore, its absorption and emission maxima are expected to be red-shifted compared to DCS and blue-shifted compared to DMANS in solvents of similar polarity. The fluorescence quantum yield is likely to be sensitive to solvent polarity, a characteristic feature of molecules with strong ICT states.
Synthesis and Bioconjugation
The synthesis of 4-isothiocyanato-4'-(N,N-dimethylamino)stilbene has been reported. The isothiocyanate group is typically introduced by treating the corresponding amine with thiophosgene or a related reagent. This functional group readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form a stable thiourea linkage. This reactivity is the basis for its use as a fluorescent labeling agent.
Caption: Synthesis of the isothiocyanate probe and its conjugation to a protein.
Experimental Protocols
To characterize the spectral properties of 4-dimethylamino-4'-isothiocyanatostilbene, the following experimental protocols, based on established methods for similar stilbene derivatives, are recommended.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, dimethyl sulfoxide) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 50 µM.
-
Instrumentation: Use a dual-beam UV-visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance of each dilution in a 1 cm pathlength quartz cuvette from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Data Analysis:
-
Plot absorbance at λ_abs versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the plot according to the Beer-Lambert law (A = εcl).
-
Caption: Workflow for determining absorption properties.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra.
Methodology:
-
Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in the solvent of interest to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs and scan the emission wavelengths over a range that includes the expected emission (e.g., 400 nm to 700 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
-
Data Analysis: The spectra should be corrected for instrument-specific variations in lamp intensity and detector response. The corrected spectra will provide the true excitation and emission profiles.
Fluorescence Quantum Yield Determination
Objective: To measure the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample Preparation: Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorption of both the sample and the standard at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Caption: Workflow for fluorescence quantum yield measurement.
Applications in Research and Drug Development
The amine-reactive nature of 4-dimethylamino-4'-isothiocyanatostilbene, coupled with its expected environment-sensitive fluorescence, makes it a promising tool for:
-
Protein Labeling and Quantification: Covalently attaching a fluorescent tag to proteins allows for their detection and quantification in various assays.
-
Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins within cells and tissues.
-
Probing Protein Conformation and Interactions: Changes in the local environment of the fluorophore upon protein folding, unfolding, or binding to other molecules can lead to changes in its fluorescence properties, providing insights into these processes.
-
High-Throughput Screening: Developing fluorescence-based assays for drug discovery.
Conclusion
While direct and comprehensive spectral data for 4-dimethylamino-4'-isothiocyanatostilbene remains to be fully published, a strong predictive framework can be established based on its well-characterized structural analogs. The provided experimental protocols offer a clear roadmap for researchers to fully characterize this promising fluorescent probe. Its utility as an amine-reactive label with environment-sensitive fluorescence positions it as a valuable tool for a wide range of applications in biological research and drug development. Further studies are warranted to fully elucidate its photophysical properties and expand its applications.
References
Unveiling the Photophysical intricacies of trans-4-(Dimethylamino)-4'-cyanostilbene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) and its derivatives. These donor-acceptor stilbene compounds are of significant interest due to their unique intramolecular charge transfer (ICT) characteristics, which lead to pronounced solvatochromism and make them valuable probes for studying local environments in chemical and biological systems. This document provides a comprehensive overview of their photophysical behavior, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Core Photophysical Properties: Intramolecular Charge Transfer and Solvatochromism
The photophysical behavior of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) and its derivatives is dominated by a phenomenon known as intramolecular charge transfer (ICT). In these molecules, the dimethylamino group acts as an electron donor (D) and the cyano group acts as an electron acceptor (A), connected by a stilbene π-bridge.
Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to the formation of a highly polar excited state. This charge-separated state is significantly more polar than the ground state. The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the polarity of the surrounding solvent. This sensitivity to the solvent environment is known as solvatochromism.
In nonpolar solvents, the emission is typically blue-shifted, corresponding to a higher energy gap between the excited and ground states. As the solvent polarity increases, the polar excited state is stabilized to a greater extent than the less polar ground state, resulting in a red-shift of the fluorescence emission. This pronounced solvatochromism makes DCS and its derivatives excellent fluorescent probes for characterizing the polarity of their microenvironment.
Data Presentation: Photophysical Properties of DCS Derivatives
The following table summarizes key photophysical data for trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) in various solvents. This data illustrates the significant effect of solvent polarity on the absorption and emission properties of the molecule.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane | 2.02 | 362 | 425 | 4080 | 0.85 | 1.2 |
| Toluene | 2.38 | 370 | 450 | 4780 | 0.62 | 1.5 |
| Dichloromethane | 8.93 | 385 | 490 | 5650 | 0.40 | 2.1 |
| Acetonitrile | 37.5 | 390 | 520 | 6320 | 0.03 | 3.5 |
| Methanol | 32.7 | 388 | 530 | 6670 | 0.02 | 3.8 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the photophysical properties of DCS derivatives are provided below.
Steady-State UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the procedure for acquiring absorption and fluorescence spectra to determine the absorption and emission maxima and to observe solvatochromic shifts.
Methodology:
-
Sample Preparation: Prepare stock solutions of the DCS derivative in a high-purity solvent (e.g., spectroscopic grade acetonitrile). From the stock solution, prepare a series of dilute solutions in various solvents of differing polarity. The concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution against a solvent blank over a wavelength range that covers the expected absorption of the compound (e.g., 300-500 nm).
-
Determine the wavelength of maximum absorption (λ_abs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer equipped with a thermostatted cell holder.
-
Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 400-700 nm).
-
Determine the wavelength of maximum emission (λ_em) for each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
Fluorescence Quantum Yield Determination (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (Φ_f) of a DCS derivative relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots is proportional to the fluorescence quantum yield.
-
Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
This protocol details the measurement of fluorescence lifetimes (τ_f) using the TCSPC technique.
Methodology:
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the DCS derivative in the solvent of interest, with an absorbance of ~0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a high repetition rate.
-
Collect the fluorescence emission at the wavelength of maximum emission, passing it through a monochromator.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first fluorescence photon.
-
A histogram of these time delays is constructed over many excitation cycles, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of ludox).
-
Fit the measured fluorescence decay curve to a multi-exponential decay model, deconvoluting the IRF from the sample decay.
-
The fitting procedure yields the fluorescence lifetime(s) (τ_f) of the sample.
-
Mandatory Visualizations
Intramolecular Charge Transfer (ICT) Process
Caption: Intramolecular Charge Transfer (ICT) process in a DCS derivative upon photoexcitation.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the comprehensive photophysical characterization of DCS derivatives.
An In-depth Technical Guide to the Chemical and Physical Properties of Benzenamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of benzenamine (aniline) and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Chemical and Physical Properties
Benzenamine, a primary aromatic amine, consists of an amino group attached to a benzene ring.[1][2] The delocalization of the nitrogen lone pair electrons into the aromatic pi-system significantly influences its chemical and physical properties, making it a weak base compared to aliphatic amines.[2] Substituents on the benzene ring can dramatically alter these properties through inductive and resonance effects.
Physical Properties
The physical state, melting point, boiling point, and solubility of benzenamine derivatives are dictated by the nature and position of the substituents on the aromatic ring. Generally, aniline is a colorless to pale yellow oily liquid with a characteristic fishy odor.[3][4] It is slightly soluble in water but more soluble in organic solvents.[3]
Acidity and Lipophilicity (pKa and logP)
The pKa of the anilinium ion and the partition coefficient (logP) are critical parameters in drug design, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Electron-withdrawing groups (EWGs) decrease the basicity of the amino group (lower pKa) by withdrawing electron density from the nitrogen atom, while electron-donating groups (EDGs) increase it (higher pKa).[5][6][7] Lipophilicity (logP) is also significantly affected by the nature of the substituents.
Table 1: Physicochemical Properties of Selected Benzenamine Derivatives
| Derivative | Substituent | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| Benzenamine (Aniline) | -H | -6.3 | 184.1 | 4.63 | 0.90 |
| 2-Methylaniline | 2-CH₃ | -14.7 | 200.4 | 4.44 | 1.62 |
| 3-Methylaniline | 3-CH₃ | -31.5 | 203.3 | 4.73 | 1.62 |
| 4-Methylaniline | 4-CH₃ | 43.7 | 200.4 | 5.08 | 1.62 |
| 2-Nitroaniline | 2-NO₂ | 71.5 | 284 | -0.26 | 1.85 |
| 3-Nitroaniline | 3-NO₂ | 114 | 306 | 2.47 | 1.37 |
| 4-Nitroaniline | 4-NO₂ | 146 | 332 | 1.00 | 1.39 |
| 2-Chloroaniline | 2-Cl | -2.1 | 208.8 | 2.65 | 1.90 |
| 3-Chloroaniline | 3-Cl | -10.6 | 230.5 | 3.52 | 1.90 |
| 4-Chloroaniline | 4-Cl | 72.5 | 232 | 4.15 | 1.90 |
| 4-Methoxyaniline | 4-OCH₃ | 57 | 243 | 5.34 | 1.34 |
| 4-Bromoaniline | 4-Br | 66.4 | 251 | 3.86 | 2.06 |
| N-Methylaniline | N-CH₃ | -57 | 196.3 | 4.85 | 1.66 |
| N,N-Dimethylaniline | N-(CH₃)₂ | 2.45 | 194.2 | 5.07 | 2.31 |
Data compiled from various sources including PubChem and scientific literature. pKa values are for the corresponding anilinium ion.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation of benzenamine derivatives.
-
UV-Vis Spectroscopy: Aniline exhibits two main absorption bands in the UV region: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.
-
Infrared (IR) Spectroscopy: The IR spectrum of aniline shows characteristic N-H stretching vibrations for the primary amine group as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration appears around 1620 cm⁻¹. The C-N stretching vibration is observed in the 1250-1340 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the amino group typically appear as a broad singlet. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon atom attached to the amino group (C1) is shielded compared to benzene, while the ortho and para carbons are also shielded due to the electron-donating nature of the amino group.
-
Experimental Protocols
Synthesis of Acetanilide from Aniline (Acetylation)
This protocol describes a standard method for the protection of the amino group in aniline through acetylation.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 10 mL of aniline, 20 mL of a 1:1 mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.
-
Set up the apparatus for reflux and gently heat the mixture in a water or oil bath for 15-20 minutes.
-
After reflux, carefully pour the hot reaction mixture into a beaker containing approximately 100 mL of ice-cold water while stirring continuously.
-
The crude acetanilide will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove any remaining impurities.
-
For purification, recrystallize the crude acetanilide from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, add a small amount of activated charcoal and filter hot.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and allow them to dry completely.
Analysis of Benzenamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of benzenamine derivatives in a sample matrix.
Materials and Equipment:
-
Sample containing aniline derivatives
-
Appropriate organic solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium carrier gas
-
Syringes and vials
Procedure:
1. Sample Preparation (Liquid-Liquid Extraction): a. Adjust the pH of the aqueous sample to basic (pH > 9) to ensure the anilines are in their free base form. b. Extract the sample with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane for a 1 L sample). c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis: a. Injector: Set the injector temperature to 250 °C and inject 1 µL of the prepared sample. b. GC Oven Program: A typical temperature program starts at 60 °C (hold for 2 minutes), then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. c. Carrier Gas: Use helium at a constant flow rate of 1 mL/min. d. Mass Spectrometer: i. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. ii. Operate in electron ionization (EI) mode at 70 eV. iii. Acquire data in full scan mode (e.g., m/z 40-450) for qualitative analysis and in selected ion monitoring (SIM) mode for quantitative analysis.
3. Data Analysis: a. Identify the aniline derivatives by comparing their retention times and mass spectra with those of known standards. b. For quantitative analysis, create a calibration curve using standard solutions of the target analytes.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification of Acetanilide
Caption: Workflow for the synthesis and purification of acetanilide.
Signaling Pathway: Inhibition of EGFR by Gefitinib
Gefitinib is an anilinoquinazoline derivative that acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[8][9][10] It is used in the treatment of certain types of non-small cell lung cancer.[9] The following diagram illustrates the mechanism of action of Gefitinib.
Caption: Gefitinib inhibits EGFR signaling pathways.[11][12][13][14][15]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaleras.com [journaleras.com]
- 7. journaleras.com [journaleras.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to the Synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene, a stilbene derivative of interest in various research and development fields. This document outlines detailed experimental protocols for a multi-step synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene is most effectively accomplished through a three-step process, commencing with the formation of a stilbene backbone, followed by functional group manipulation to introduce the amine, and concluding with the conversion to the target isothiocyanate.
The overall synthetic pathway can be visualized as follows:
Caption: Overall three-step synthesis of the target compound.
This guide will detail two common methods for the initial stilbene formation (Wittig reaction and Heck coupling), followed by a reliable procedure for the nitro group reduction and subsequent conversion to the isothiocyanate.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-4’-(N,N-dimethylamino)stilbene
This key intermediate can be synthesized via several methods. Two prevalent and effective methods are the Wittig reaction and the Heck coupling.
Method A: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond of the stilbene core.
Caption: Workflow for the Wittig reaction.
Experimental Procedure:
-
Phosphonium Salt Preparation: 4-(N,N-Dimethylamino)benzyl chloride is reacted with triphenylphosphine in a suitable solvent like toluene and heated to reflux to yield 4-(N,N-dimethylamino)benzyltriphenylphosphonium bromide.
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent such as methanol. A strong base, for instance, sodium methoxide, is added portion-wise at room temperature to generate the phosphorus ylide.
-
Wittig Reaction: 4-Nitrobenzaldehyde, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is stirred at room temperature for several hours.
-
Workup and Purification: The resulting precipitate, which is the trans-isomer of 4-nitro-4’-(N,N-dimethylamino)stilbene, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Method B: Heck Coupling
The Mizoroki-Heck reaction offers an alternative route using a palladium catalyst to couple an aryl halide with an alkene.
Caption: Workflow for the Heck coupling reaction.
Experimental Procedure:
-
Reaction Setup: To a reaction vessel, add 4-nitrobromobenzene, 4-(N,N-dimethylamino)styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), and a base such as potassium carbonate.
-
Reaction Conditions: The mixture is suspended in a suitable solvent system, for example, a mixture of water and ethanol. The reaction is then heated, potentially under microwave irradiation, to accelerate the reaction rate[1].
-
Workup and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 2: Synthesis of 4-Amino-4’-(N,N-dimethylamino)stilbene
The nitro group of the stilbene intermediate is reduced to a primary amine in this step. A common and effective method utilizes tin(II) chloride.
Experimental Procedure:
-
Reaction Setup: 4-Nitro-4’-(N,N-dimethylamino)stilbene is dissolved in a solvent such as ethanol.
-
Reduction: An excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added to the solution. The mixture is heated to reflux for several hours.[2][3]
-
Workup and Purification: After cooling, the reaction mixture is made alkaline by the addition of an aqueous sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent like dichloromethane. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-amino-4’-(N,N-dimethylamino)stilbene, which can be further purified by recrystallization.
Step 3: Synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene
The final step involves the conversion of the primary amino group to the isothiocyanate functionality. Two methods are presented here: one using the highly reactive but toxic thiophosgene, and a safer alternative using carbon disulfide.
Method A: Using Thiophosgene
This is a direct and often high-yielding method.
Experimental Procedure:
-
Reaction Setup: 4-Amino-4’-(N,N-dimethylamino)stilbene is dissolved in a suitable solvent like chloroform. A base, such as potassium carbonate, is added to the solution.
-
Isothiocyanate Formation: The mixture is cooled to 0°C. Thiophosgene (CSCl2), dissolved in the same solvent, is added dropwise to the cooled solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Workup and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated. The crude product is purified by column chromatography.
Method B: Using Carbon Disulfide
This two-step, one-pot procedure avoids the use of highly toxic thiophosgene.
Caption: Two-step isothiocyanate formation using CS2.
Experimental Procedure:
-
Dithiocarbamate Formation: 4-Amino-4’-(N,N-dimethylamino)stilbene is dissolved in a solvent like dichloromethane. A base, such as triethylamine, is added, followed by the addition of carbon disulfide. The mixture is stirred at room temperature to form the dithiocarbamate salt in situ.
-
Desulfurization: A desulfurizing agent, for example, tosyl chloride, is added to the reaction mixture. The reaction is monitored until the conversion to the isothiocyanate is complete.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene.
Data Presentation
The following tables summarize the key physical and analytical data for the compounds involved in the synthesis.
Table 1: Physical and Analytical Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitro-4’-(N,N-dimethylamino)stilbene | C₁₆H₁₆N₂O₂ | 268.31 | 256-259[4][5] | Solid |
| 4-Amino-4’-(N,N-dimethylamino)stilbene | C₁₆H₁₈N₂ | 238.33 | Not available | Solid |
| 4-Isothiocyanato-4’-(N,N-dimethylamino)stilbene | C₁₇H₁₆N₂S | 280.39 | Not available | Solid |
Table 2: Expected Spectroscopic Data
| Compound | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Bands (cm⁻¹) |
| 4-Nitro-4’-(N,N-dimethylamino)stilbene | Aromatic protons (6.5-8.2), vinyl protons (6.8-7.2), N-methyl protons (~3.0) | Aromatic carbons, vinyl carbons, N-methyl carbon, characteristic signals for nitro- and dimethylamino-substituted rings | C=C (alkene), C=C (aromatic), C-N, NO₂ asymmetric and symmetric stretching |
| 4-Amino-4’-(N,N-dimethylamino)stilbene | Aromatic protons, vinyl protons, N-methyl protons, NH₂ protons (broad) | Aromatic carbons, vinyl carbons, N-methyl carbon | N-H stretching (primary amine), C=C (alkene), C=C (aromatic), C-N |
| 4-Isothiocyanato-4’-(N,N-dimethylamino)stilbene | Aromatic protons, vinyl protons, N-methyl protons | Aromatic carbons, vinyl carbons, N-methyl carbon, characteristic NCS carbon signal (~135) | Strong, broad N=C=S asymmetric stretching (~2100), C=C (alkene), C=C (aromatic), C-N |
References
- 1. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7807135B2 - Stilbene derivatives and their use for binding and imaging amyloid plaques - Google Patents [patents.google.com]
- 3. F-18 Stilbenes As PET Imaging Agents For Detecting β-Amyloid Plaques In The Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 [sigmaaldrich.com]
- 5. 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 [sigmaaldrich.com]
Structural analysis of 4-(dialkylamino)stilbenes
An In-depth Technical Guide to the Structural Analysis of 4-(Dialkylamino)stilbenes
Introduction
4-(Dialkylamino)stilbenes are a class of organic compounds characterized by a 1,2-diphenylethylene (stilbene) core functionalized with a dialkylamino group at the 4-position.[1] This substitution creates a "push-pull" system, where the electron-donating dialkylamino group (the "push") is conjugated through the π-system of the stilbene bridge to the rest of the molecule, which can act as an electron acceptor (the "pull").[2] This electronic structure is responsible for their significant intramolecular charge transfer (ICT) character, leading to interesting photophysical properties like high fluorescence quantum yields and solvatochromism.[2][3] These properties make them valuable in diverse fields, including as fluorescent probes for biological imaging, components for nonlinear optical materials, and as molecular rotors.[2][4][5] Their biological activity, including potential as anticancer and antimicrobial agents, is also an area of active research.[6][7] A thorough understanding of their molecular structure is critical to harnessing and tuning these properties for specific applications.
This guide provides a technical overview of the key methods used for the structural analysis of 4-(dialkylamino)stilbenes, targeted at researchers, scientists, and professionals in drug development.
Synthesis of 4-(Dialkylamino)stilbenes
The synthesis of 4-(dialkylamino)stilbenes can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereochemistry (E/Z isomer) and the nature of other substituents on the aromatic rings. Common synthetic strategies include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and McMurry reaction.[8][9][10]
Below is a generalized workflow for the synthesis and characterization of these compounds.
Caption: General experimental workflow for 4-(dialkylamino)stilbene analysis.
Structural Characterization Techniques
A multi-faceted approach is required to fully elucidate the structure of 4-(dialkylamino)stilbenes, from basic connectivity to the fine details of their three-dimensional conformation and electronic properties.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the molecular structure in the solid state.[11] It yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For 4-(dialkylamino)stilbenes, this technique is crucial for understanding the planarity of the stilbene core, the geometry of the amino group, and the torsion angles between the phenyl rings and the central double bond.[12][13]
Table 1: Crystallographic Data for 4-Bromo-4′-(dimethylamino)stilbene [12]
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.804 (2) |
| b (Å) | 6.2736 (10) |
| c (Å) | 15.2106 (10) |
| β (°) | 100.95 (2) |
| V (ų) | 1366.8 (2) |
| Conformation | cis |
| Dihedral Angle (Benzene Rings) | 50.5 (3)° |
Data obtained at T = 123 K.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the molecular structure in solution.
-
¹H NMR provides information on the number and connectivity of protons. For stilbenes, the coupling constants (J-values) of the vinylic protons are characteristic of the double bond stereochemistry (trans isomers typically have J ≈ 12-18 Hz, while cis isomers have J ≈ 6-12 Hz).[4][14]
-
¹³C NMR helps to identify all unique carbon atoms in the molecule.[15]
Table 2: Representative ¹H NMR Data for a 4-(Dimethylamino)stilbene Derivative [4]
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|
| (E)-4-(4-(dimethylamino)styryl)phenol | CD₃CN | 7.40 (d, 2H), 7.37 (d, 1H), 6.93 (d, 3H), 6.81 (d, 2H), 6.76 (d, 2H), 2.96 (s, 6H) |
Computational Studies
Density Functional Theory (DFT) and other computational methods are used to complement experimental data.[16] These studies can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and simulate absorption spectra, providing deeper insight into the structure-property relationships.[16][17]
Key Structural Features and Photophysical Consequences
The unique properties of 4-(dialkylamino)stilbenes arise from specific structural features that facilitate intramolecular charge transfer.
Caption: The "push-pull" mechanism in 4-(dialkylamino)stilbenes.
Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating dialkylamino end to an orbital on the electron-accepting end. This creates a highly polar excited state.[3] The efficiency of this ICT process and subsequent fluorescence is highly dependent on the molecular geometry. Twisting around the single bond connecting the dimethylamino group to the phenyl ring can lead to a non-emissive "twisted intramolecular charge transfer" (TICT) state, which provides a non-radiative decay pathway and can quench fluorescence.[2][3]
Detailed Experimental Protocols
Synthesis of (E)-4-(4-(dimethylamino)styryl)phenol
This protocol is adapted from the procedure described for the synthesis of amyloid β inhibitors.[5]
-
Reactant Mixture: To a mixture of 4-hydroxybenzaldehyde (5.0 mmol), paraformaldehyde (50 mmol), and sodium cyanoborohydride (24 mmol), add acetic acid (100 mL).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into 100 mL of water. Adjust the pH to 8–9 by adding saturated sodium bicarbonate solution.
-
Extraction: Perform a standard workup with dichloromethane (3 x 50 mL).
-
Purification: Purify the residue by silica gel column chromatography using an ethyl acetate/hexane (1:10) eluent to afford the final product.[5]
NMR Sample Preparation and Analysis
This is a general procedure based on standard laboratory practices.[14][18]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stilbene derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃CN) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).[14]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the internal standard.
Single-Crystal X-ray Diffraction
This is a general procedure based on standard crystallographic methods.[11][19]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[19]
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until the calculated and observed structure factors show good agreement.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of α-phenyl-4′-(diphenylamino)stilbene single crystal and its anisotropic conductivity [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. rsc.org [rsc.org]
- 15. 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
The Evolving Landscape of Isothiocyanate Synthesis: A Technical Guide to Recent Advancements
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), organic compounds characterized by the R−N=C=S functional group, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their utility as versatile synthetic intermediates further underscores the importance of efficient and sustainable synthetic methodologies.[3] This technical guide provides an in-depth overview of the recent breakthroughs in isothiocyanate synthesis, with a focus on novel reagents, catalytic systems, and innovative reaction technologies that address the limitations of classical methods, such as the use of hazardous reagents like thiophosgene.[4][5]
Classification of Synthetic Strategies
Recent advancements in the synthesis of isothiocyanates can be broadly categorized based on the starting materials:
-
Type A: From Primary Amines: This remains the most prevalent approach due to the wide availability of primary amines.[1][2]
-
Type B: From Other Nitrogen-Containing Functional Groups: These methods offer advantages in terms of functional group tolerance and chemoselectivity.[4]
-
Type C: From Non-Nitrogen Precursors: A growing area of interest, with an increase in reported methods in recent years.[1][2]
This guide will primarily focus on the significant progress made in Type A and related methodologies, which have seen a surge in innovative approaches.
Advancements in Synthesis from Primary Amines (Type A)
The classical approach to synthesizing isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) to form a dithiocarbamate salt, followed by desulfurization.[5] Recent research has concentrated on developing milder, more efficient, and environmentally benign desulfurizing agents and reaction conditions.
Novel Desulfurizing Agents
A variety of new reagents have been introduced to facilitate the decomposition of dithiocarbamate intermediates, avoiding the use of toxic heavy metals or harsh reagents.
| Desulfurizing Agent | Key Features | Yields | Reference |
| DMT/NMM/TsO⁻ | "One-pot", two-step procedure; applicable to amino acid esters. | 25-97% | [6] |
| Acetyl Chloride | Avoids purification issues associated with other reagents like tosyl chloride. | Modest to good | [7] |
| T3P® (Propane phosphonic acid anhydride) | Efficient for the conversion of dithiocarbamates from primary amines or their salts. | Good | [8] |
| O-Phenyl chlorothioformate | A one-pot procedure under mild conditions. | Not specified | [9] |
Electrochemical Synthesis
A significant recent development is the use of electrochemistry for the synthesis of isothiocyanates from primary amines and carbon disulfide.[10][11] This method is promoted as practical, mild, high-yielding, and, notably, can be performed without a supporting electrolyte.[12][13][14] The process involves the in-situ formation of a dithiocarbamate salt followed by its anodic desulfurization.[12]
| Method | Key Features | Yields | Reference |
| Electrochemical Desulfurization | Supporting-electrolyte-free, mild conditions, broad substrate scope. | High | [10][11][12] |
In Situ Generation of Thiocarbonyl Surrogates
To circumvent the direct use of toxic thiophosgene, methods involving the in situ generation of thiocarbonylating agents have been developed. One notable example is the use of the Langlois reagent (F₃CSO₂Na) to generate thiocarbonyl fluoride.[4]
Catalytic Approaches to Isothiocyanate Synthesis
Catalysis offers a more sustainable and atom-economical route to isothiocyanates. Recent efforts have focused on the sulfurization of isocyanides using elemental sulfur.
| Catalytic System | Substrate | Key Features | Yields | Reference |
| Amine bases (e.g., DBU) | Isocyanides and Elemental Sulfur | Low catalyst loading, sustainable solvents (e.g., Cyrene™, γ-butyrolactone). | 34-95% | [15][16] |
Enabling Technologies: Flow Chemistry and Microwave Assistance
Modern synthetic technologies are being increasingly applied to the synthesis of isothiocyanates to improve reaction efficiency, safety, and scalability.
-
Flow Chemistry: Continuous flow reactors have been employed for the synthesis of isothiocyanates, particularly for reactions involving highly reactive or unstable intermediates, such as isothiocyanate-substituted aryllithiums.[17] This technology allows for precise control of reaction parameters and safer handling of hazardous intermediates.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of isothiocyanates, often leading to higher yields in dramatically shorter reaction times compared to conventional heating.[6][18]
Experimental Protocols
General Procedure for Electrochemical Isothiocyanation of Alkyl Amines
This protocol is based on the electrochemical method described by Lam and coworkers.[12]
-
A 5 mL IKA Electrasyn electrochemical cell is charged with the alkyl amine (0.40 mmol).
-
Carbon disulfide (2 mmol) is added, and the mixture is dissolved in methanol (5 mL).
-
The mixture is electrolyzed at a constant current of 5 mA for 2.2 F/mol using a carbon graphite anode and a nickel cathode.
-
Upon completion, the reaction mixture is poured into aqueous HCl (1.0 M, 30 mL) and extracted with hexane (3 x 20 mL).
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the pure alkyl isothiocyanate.
General Procedure for Amine-Catalyzed Sulfurization of Isocyanides
This protocol is based on the work of Meier and coworkers.[15][16]
-
To a solution of the isocyanide (1.0 equiv) in a suitable solvent (e.g., Cyrene™ or γ-butyrolactone), add elemental sulfur (1.2 equiv).
-
Add the amine base catalyst (e.g., DBU, 2-5 mol%).
-
The reaction mixture is stirred at a moderate temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired isothiocyanate.
Visualizing Reaction Pathways
Caption: General pathway for isothiocyanate synthesis from primary amines.
Caption: Catalytic synthesis of isothiocyanates from isocyanides.
Caption: Workflow for electrochemical isothiocyanate synthesis.
Conclusion
The field of isothiocyanate synthesis is undergoing a period of rapid innovation. Recent advancements have provided a diverse toolbox of methodologies that are not only more efficient but also align with the principles of green chemistry by avoiding hazardous reagents and promoting catalytic and electrochemical transformations. These developments are poised to accelerate the discovery and development of new isothiocyanate-based therapeutics and other valuable chemical entities. For researchers in drug development, these new methods offer more facile access to a wider range of structurally diverse isothiocyanates for biological screening and lead optimization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO<sup>−</sup> as a New Desulfurization Reagent - ProQuest [proquest.com]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical Isothiocyanation of Primary Amines [organic-chemistry.org]
- 13. Electrochemical Isothiocyanation of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical isothiocyanation of primary amines : Middlesex University Research Repository [repository.mdx.ac.uk]
- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of Stilbazolium Derivative Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of stilbazolium derivative single crystals. Stilbazolium salts are a class of organic ionic compounds that have garnered significant interest due to their exceptional nonlinear optical (NLO) properties, making them promising materials for applications in optoelectronics, photonics, and terahertz (THz) wave generation.[1][2][3] Furthermore, their unique photophysical characteristics and interactions with biological systems are opening up new avenues for exploration in drug development and bio-imaging. This document details their synthesis, crystal growth, and characterization, with a focus on quantitative data and experimental methodologies.
Core Physicochemical Properties
Stilbazolium derivatives are characterized by a donor-π-acceptor (D-π-A) structure, where the stilbazolium cation acts as the chromophore responsible for the material's high nonlinearity.[2][3][4] The physicochemical properties of the single crystals are highly tunable by modifying the chemical structure of the stilbazolium cation and by incorporating different counter-anions.[4][5][6] The anion plays a crucial role in dictating the crystal packing and symmetry, which in turn governs the macroscopic NLO properties.[4] Non-centrosymmetric crystal packing is a prerequisite for second-order NLO effects.[7]
Crystallographic Properties
The arrangement of stilbazolium cations and their counter-anions in the crystal lattice is fundamental to their function. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining these structures. A selection of crystallographic data for various stilbazolium derivative single crystals is presented in Table 1.
| Compound Name (Acronym) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | Triclinic | P1 | 10.365 | 11.322 | 17.893 | [3] |
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium p-methoxybenzenesulfonate (DSMOS) | Triclinic | P1 | [5] | |||
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-formyl benzene sulfonate (DSFS) | Triclinic | P-1 | [8][9] | |||
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-naphthalenesulfonate (DSNS) | Triclinic | P1 | 7.864 | 8.054 | 9.893 | [3] |
| 4-[2-(3-methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | Monoclinic | P121/C1 | [6] | |||
| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | Monoclinic | P21/c | [3] | |||
| 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (DESNS) | Orthorhombic | Pbca | 11.5148 | 15.4352 | 27.2187 | [10] |
Optical and Nonlinear Optical Properties
The optical properties of stilbazolium derivatives are dominated by a strong intramolecular charge transfer (ICT) transition.[9] This transition gives rise to their characteristic colors and is the source of their large NLO response. Key optical properties are summarized in Table 2.
| Compound Name (Acronym) | Cut-off Wavelength (nm) | Optical Bandgap (eV) | Emission Wavelength (nm) | Second Harmonic Generation (SHG) Efficiency | Third-Order Susceptibility (χ(3)) | Ref. |
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | ~600 | - | - | ~1000 x urea | - | [2][7] |
| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-formyl benzene sulfonate (DSFS) | - | - | 620 | - | Yes | [8] |
| 4-[2-(3-methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | 317, 415 | 2.43 | 508 | - | Yes | [6] |
| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | - | - | 660 | - | 1.6 x 10⁻⁸ esu | [2] |
| trans-4′-(dimethylamino)-N-phenyl-4-stilbazolium hexafluorophosphate (DAPSH) | - | - | - | d111 = 290 ± 40 pm/V at 1.907 µm | - | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of high-quality stilbazolium derivative single crystals.
Synthesis and Crystal Growth
The synthesis of stilbazolium derivatives typically involves a condensation reaction, such as a Knoevenagel condensation, between a substituted benzaldehyde and a picolinium salt.[6] Single crystals are commonly grown from solution using techniques like slow evaporation or slow cooling.[1][5]
Typical Crystal Growth Protocol (Slow Evaporation):
-
Material Synthesis: The desired stilbazolium salt is synthesized through an appropriate chemical reaction.
-
Purification: The synthesized material is purified by recrystallization to ensure high purity.
-
Solubility Studies: The solubility of the purified salt is determined in various solvents at different temperatures to identify a suitable solvent for crystal growth.
-
Saturated Solution Preparation: A saturated solution of the stilbazolium salt is prepared in the chosen solvent at an elevated temperature.
-
Filtration: The hot, saturated solution is filtered to remove any undissolved impurities.
-
Crystal Growth: The filtered solution is allowed to evaporate slowly at a constant temperature. Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will nucleate and grow.
-
Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the solution.
Characterization Techniques
A suite of analytical techniques is employed to characterize the physicochemical properties of the grown crystals.
Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional arrangement of atoms within the crystal, including unit cell dimensions, space group, and bond lengths/angles.[12]
-
Methodology: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected by a detector. The data is then processed to solve and refine the crystal structure.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[2][12]
-
Methodology: A small amount of the crushed crystal is mixed with potassium bromide (KBr) to form a pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the resulting spectrum is recorded.[2]
UV-Vis-NIR Spectroscopy:
-
Purpose: To determine the linear optical properties, such as the optical transparency window, cut-off wavelength, and optical bandgap.[8][9]
-
Methodology: A solution of the compound or a thin polished crystal is placed in a spectrophotometer, and the absorbance or transmittance of light is measured over the ultraviolet, visible, and near-infrared regions.[6]
Z-Scan Technique:
-
Purpose: To measure the third-order nonlinear optical properties, including the nonlinear refractive index and nonlinear absorption coefficient.[8]
-
Methodology: A single Gaussian laser beam is focused through the sample. The transmittance through a finite aperture in the far field is measured as the sample is moved along the beam's propagation direction. The "closed-aperture" Z-scan yields the nonlinear refractive index, while the "open-aperture" Z-scan (with the aperture removed) provides the nonlinear absorption coefficient.
Applications in Drug Development and Research
While stilbazolium derivatives are primarily investigated for their NLO properties, their unique optical characteristics and ionic nature suggest potential applications in the biomedical field.
Fluorescent Probes for Neurotransmitter Transporters
Certain stilbazolium dyes have been identified as fluorescent probes for monoamine transporters.[1] For instance, the stilbazolium derivative HNEP+ has been shown to be selectively accumulated by catecholamine transporters, with a preference for the norepinephrine transporter (NET).[1] This selectivity allows for the imaging of distinct cell populations in live brain tissue. The interaction of these probes with transporters like NET is of significant interest in drug development for neurological and psychiatric disorders, where these transporters are key targets.
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Inhibition of NET leads to an increase in the concentration of norepinephrine in the synapse, which is the mechanism of action for many antidepressant and ADHD medications.
Potential as Anticancer Agents and in Drug Delivery
The broader class of stilbene derivatives has been investigated for anticancer activity, with some compounds acting as tubulin polymerization inhibitors.[8] This suggests that appropriately functionalized stilbazolium derivatives could be explored for similar therapeutic applications.
Furthermore, the ionic salt nature of stilbazolium compounds is relevant to modern drug delivery strategies. The formation of ionic liquids or salt forms of active pharmaceutical ingredients can improve their physicochemical properties, such as solubility and permeability, potentially enhancing their bioavailability.
Conclusion
Stilbazolium derivative single crystals are a versatile class of materials with a rich set of physicochemical properties. Their exceptional nonlinear optical characteristics make them prime candidates for advanced photonic applications. Concurrently, their fluorescent properties and interactions with biological targets like neurotransmitter transporters are paving the way for their use as sophisticated tools in neuroscience research and as potential scaffolds in drug discovery. Continued interdisciplinary research into these fascinating compounds is expected to unlock even more of their potential in both materials science and medicine.
References
- 1. Fluorescent neuroactive probes based on stilbazolium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB) single crystal: exploration of the growth, molecular structure, linear optical, and third order nonlinear properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium<sup>+</sup> bromi… [ouci.dntb.gov.ua]
- 5. Fluorescent stilbazolium dyes as probes of the norepinephrine transporter: structural insights into substrate binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ Iodide− (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties [mdpi.com]
- 8. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A series of stilbazolium salts with A-π-A model and their third-order nonlinear optical response in the near-IR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dye Sensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling using Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, also known as 4-Dimethylamino-4'-isothiocyanatostilbene, is an amine-reactive fluorescent dye. Its isothiocyanate group (-N=C=S) readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea bond.[1][2] This covalent labeling reaction is fundamental for producing fluorescently tagged proteins, which are invaluable tools in various biological research and drug development applications. Labeled proteins enable researchers to visualize, track, and quantify proteins in complex biological systems using techniques such as fluorescence microscopy, flow cytometry, and immunoassays.[2][3]
While specific optical properties for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- are not widely documented in publicly available literature, its structural similarity to other stilbene-based dyes suggests it likely possesses fluorescent properties. Researchers using this compound will need to experimentally determine its excitation and emission maxima, molar extinction coefficient, and quantum yield to optimize its use in fluorescence-based applications.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₆N₂S | [4] |
| Molecular Weight | 280.39 g/mol | [4] |
| CAS Number | 17816-11-4 | [4] |
| Synonyms | 4-Dimethylamino-4'-isothiocyanatostilbene, 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | [5] |
Experimental Protocols
I. Protein Preparation
For successful labeling, the protein of interest must be in a suitable buffer.
-
Buffer Selection: The recommended buffer for the labeling reaction is a 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the isothiocyanate dye, thereby reducing labeling efficiency.[6][7]
-
Protein Purity and Concentration: The protein solution should be free of any amine-containing contaminants. For optimal labeling, the protein concentration should be at least 2 mg/mL.[6]
-
Buffer Exchange: If the protein is in an incompatible buffer, a buffer exchange must be performed. This can be achieved through dialysis against the labeling buffer (0.1 M sodium carbonate-bicarbonate, pH 9.0) or by using a desalting column.[6]
II. Dye Preparation
Due to the limited solubility of many organic dyes in aqueous solutions, an organic solvent is required to prepare the dye stock solution.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving isothiocyanate dyes.[8]
-
Stock Solution Preparation: Prepare a stock solution of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- in DMSO at a concentration of 1-10 mg/mL. This solution should be prepared fresh immediately before use, as isothiocyanate groups can degrade in the presence of moisture.[6]
III. Protein Labeling Reaction
The following protocol is a general guideline for labeling proteins with isothiocyanate dyes. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein and application.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A common starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[9]
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or working in a dark room, as many fluorescent dyes are light-sensitive.[8]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for a longer duration (e.g., overnight) with continuous gentle stirring.[6]
IV. Purification of the Labeled Protein
After the incubation period, it is essential to remove any unreacted dye from the labeled protein.
-
Method Selection: The most common method for separating the labeled protein from the free dye is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[8] The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.
-
Column Equilibration: Equilibrate the desalting column with a suitable storage buffer for the protein (e.g., phosphate-buffered saline, PBS).
-
Purification: Apply the reaction mixture to the column and collect the fractions. The protein-containing fractions can often be identified by their color (if the dye is colored) and by monitoring the absorbance at 280 nm.
V. Characterization of the Labeled Protein
The final step is to determine the concentration of the labeled protein and the degree of labeling (DOL).
-
Spectrophotometric Analysis: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). The A_max for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- will need to be determined experimentally.
-
Calculation of Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
CF₂₈₀ (Correction Factor): This accounts for the absorbance of the dye at 280 nm. It is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. This value must be determined experimentally for this specific dye.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[10]
-
-
Calculation of Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: The molar extinction coefficient of the dye at its A_max. This value must be determined experimentally.
-
-
Calculation of Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M) An ideal DOL for most applications is between 2 and 10 for antibodies.[10]
Diagrams
Caption: Experimental workflow for protein labeling.
Caption: Amine-reactive labeling mechanism.
References
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. Benzenamine, 4-isothiocyanato-N,N-dimethyl- [webbook.nist.gov]
- 4. Benzenamine, N,4-dimethyl- | C8H11N | CID 12165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-DIMETHYLAMINO-4'-ISOTHIOCYANATOSTILBENE | 17816-11-4 [amp.chemicalbook.com]
- 6. youdobio.com [youdobio.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Antibody Conjugation with Stilbene Isothiocyanate Dyes
Introduction
This document provides detailed application notes and protocols for the conjugation of antibodies with isothiocyanate-functionalized stilbene derivatives. Due to the limited availability of specific data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, this guide will utilize a structurally related and commercially available stilbene isothiocyanate, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) , as an exemplary reagent. The principles and procedures outlined herein are broadly applicable to other stilbene-based isothiocyanate dyes and can be adapted by researchers for their specific applications.
Stilbene derivatives are known for their fluorescent properties, making them valuable tools for labeling biomolecules. The isothiocyanate group (–N=C=S) is a highly reactive functional group that forms a stable covalent thiourea bond with primary amine groups (e.g., the ε-amino group of lysine residues) on proteins, such as antibodies.[1] This covalent linkage ensures the stable attachment of the fluorescent dye to the antibody, enabling its use in a variety of research and diagnostic applications.
Antibody conjugates with fluorescent dyes are indispensable in modern biological research and drug development.[] They are routinely used in techniques such as flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA) to detect and quantify specific antigens.[1][3]
Reagent Information: 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)
DIDS is a well-characterized stilbene derivative containing two isothiocyanate groups, making it a bifunctional crosslinking agent.[4] While it is widely known as an inhibitor of anion exchange channels, its stilbene core also imparts fluorescent properties. The disulfonic acid groups enhance its water solubility, which is advantageous for bioconjugation reactions in aqueous buffers.
Table 1: Properties of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)
| Property | Value | Reference |
| Alternate Names | DIDS; Disodium 4,4′-diisothiocyanatostilbene-2,2′-disulfonate | [4] |
| CAS Number | 53005-05-3 | [5] |
| Molecular Formula | C₁₆H₁₀N₂O₆S₄ | [5] |
| Molar Mass | 454.50 g/mol | [5] |
| Reactive Group | Isothiocyanate (-N=C=S) | |
| Target Functional Group | Primary Amines (-NH₂) | [1] |
Experimental Protocols
Protocol 1: Antibody Conjugation with DIDS
This protocol describes a general method for labeling antibodies with DIDS. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.
Materials:
-
Purified antibody (1-2 mg/mL in a buffer free of primary amines, e.g., Phosphate Buffered Saline, PBS)
-
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO 10-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the purified antibody against 0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) overnight at 4°C to raise the pH and remove any amine-containing buffers.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 for a 1 mg/mL solution can be used.
-
-
Dye Preparation:
-
Immediately before use, dissolve DIDS in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DIDS solution to achieve the desired molar dye-to-antibody ratio. A starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.
-
Slowly add the DIDS solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
-
Alternatively, dialyze the conjugate against PBS (pH 7.4) at 4°C with several buffer changes until no free dye is detected in the dialysis buffer.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the conjugated antibody and the degree of labeling (DOL).
-
Table 2: Recommended Starting Parameters for Antibody Conjugation
| Parameter | Recommended Value |
| Antibody Concentration | 1-2 mg/mL |
| Reaction Buffer | 0.1 M Carbonate-Bicarbonate, pH 9.0-9.5 |
| Dye Solvent | Anhydrous DMF or DMSO |
| Molar Dye:Antibody Ratio | 10:1 to 20:1 |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the stilbene dye (approximately 340-350 nm for stilbene derivatives, though this should be determined experimentally for the specific conjugate).
-
Calculate the concentration of the antibody using the following formula:
Antibody Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_antibody
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_dye: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Calculate the concentration of the dye using the following formula:
Dye Concentration (M) = A_dye / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Antibody Concentration (M)
An optimal DOL for most applications is typically between 2 and 10.
Visualizations
References
Application Notes and Protocols for Cell Imaging with Isothiocyanate Stilbene Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isothiocyanate stilbene dyes, specifically SITS, DIDS, and DBDS, in various cell imaging applications. Detailed protocols and quantitative data are included to facilitate experimental design and execution.
Introduction
Isothiocyanate stilbene dyes are a class of fluorescent molecules widely utilized in cell biology research. Their utility stems from the presence of the isothiocyanate (-N=C=S) group, which can form stable covalent bonds with primary amines on proteins, and the stilbene backbone, which provides the fluorescent properties. This unique combination makes them excellent probes for labeling and tracking proteins, particularly those on the cell surface. The most common applications revolve around their ability to act as potent inhibitors of anion exchange and their use as fluorescent markers for cell surface proteins.
This document focuses on three key isothiocyanate stilbene dyes:
-
SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid)
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
DBDS (4,4'-Diisothiocyanatodihydro-stilbene-2,2'-disulfonic acid)
Key Applications
-
Inhibition of Anion Transport: SITS and DIDS are classical and potent inhibitors of anion exchanger (AE) proteins, such as the Band 3 protein in erythrocytes. This property is widely exploited to study the role of anion transport in various physiological processes, including pH regulation and cell volume control.
-
Fluorescent Labeling of Cell Surface Proteins: The reactive isothiocyanate group(s) allow for the covalent labeling of cell surface proteins. This is particularly useful for:
-
Visualizing and tracking the localization and dynamics of membrane proteins.
-
Quantifying the expression of surface proteins.
-
As a neuronal tracer to label select populations of neurons.
-
-
Apoptosis Induction: Some studies have shown that DIDS can induce apoptosis, making it a tool for investigating programmed cell death pathways.
Quantitative Data
The following table summarizes the key quantitative properties of SITS, DIDS, and DBDS. It is important to note that the fluorescent properties of these dyes can be highly dependent on their environment (e.g., solvent, pH, binding to a protein), and the reported values may vary.
| Property | SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid) | DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) | DBDS (4,4'-Diisothiocyanatodihydro-stilbene-2,2'-disulfonic acid) |
| Excitation Maximum (λex) | ~340 nm | ~345 nm | ~340 nm |
| Emission Maximum (λem) | ~430 nm | ~420-430 nm | ~430 nm |
| Molecular Weight | 454.45 g/mol | 534.52 g/mol | 536.54 g/mol |
| Reactive Groups | 1 x Isothiocyanate | 2 x Isothiocyanate | 2 x Isothiocyanate |
| Primary Application | Anion transport inhibition, neuronal tracer, cell surface labeling | Potent anion transport inhibition, protein cross-linking, apoptosis induction | Anion transport studies |
Note: Quantum yield data for these specific dyes is not consistently reported in the literature and can be highly variable depending on the measurement conditions. In their unbound state in aqueous solutions, the quantum yield is generally low and increases upon binding to proteins.
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins with SITS
This protocol describes the general procedure for labeling cell surface proteins on adherent cells using SITS.
Workflow for Cell Surface Protein Labeling with SITS
Caption: Workflow for labeling cell surface proteins with SITS.
Materials:
-
SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging dishes
-
Formaldehyde or other fixative (optional)
-
Mounting medium
Procedure:
-
Prepare SITS Stock Solution:
-
Dissolve SITS in PBS to a final concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Labeling Solution:
-
Dilute the SITS stock solution in PBS to a final working concentration of 10-100 µM. The optimal concentration should be determined experimentally.
-
-
Cell Preparation:
-
Grow cells to the desired confluency on sterile glass coverslips or in imaging-compatible dishes.
-
-
Labeling:
-
Wash the cells twice with ice-cold PBS to remove culture medium.
-
Add the SITS labeling solution to the cells and incubate for 30-60 minutes at 4°C on ice. Performing the incubation at a low temperature minimizes internalization of the dye.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unbound dye.
-
-
Fixation (Optional):
-
If required for the experimental design, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or other blue-fluorescent dyes (Excitation ~340 nm, Emission ~430 nm).
-
Protocol 2: Inhibition of Anion Transport and Visualization with DIDS
This protocol is designed to both inhibit anion transport and visualize the labeling of the responsible proteins (e.g., Band 3) using DIDS.
Workflow for Anion Transport Inhibition and Labeling with DIDS
Caption: Workflow for DIDS-mediated inhibition and labeling.
Materials:
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Bicarbonate-free buffer (e.g., HEPES-buffered saline)
-
Cells expressing the target anion exchanger (e.g., erythrocytes or transfected cell lines)
-
Bovine Serum Albumin (BSA) or other quenching agent
Procedure:
-
Prepare DIDS Stock Solution:
-
Dissolve DIDS in DMSO to a final concentration of 10-50 mM.
-
Store the stock solution at -20°C in small aliquots, protected from light.
-
-
Prepare Cell Suspension:
-
Wash cells three times in a bicarbonate-free buffer.
-
Resuspend the cells in the same buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
DIDS Labeling:
-
Dilute the DIDS stock solution into the cell suspension to a final concentration of 5-50 µM. The optimal concentration will depend on the cell type and the density of the target protein.
-
Incubate the cells with DIDS for 15-30 minutes at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
To stop the reaction, add a quenching agent such as BSA to a final concentration of 1% or an excess of a primary amine (e.g., glycine).
-
Incubate for 5 minutes.
-
Wash the cells three times by centrifugation and resuspension in fresh buffer to remove unreacted DIDS and the quenching agent.
-
-
Imaging:
-
Resuspend the final cell pellet in buffer and mount on a slide for imaging.
-
Use a fluorescence microscope with a DAPI filter set (Excitation ~345 nm, Emission ~425 nm).
-
-
Anion Transport Assay (Optional):
-
To confirm the inhibition of anion transport, perform a functional assay (e.g., using a pH-sensitive dye to measure bicarbonate transport or a radioactive tracer for chloride exchange) on the DIDS-treated cells and compare with untreated control cells.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of isothiocyanate stilbene dyes in cell imaging is the covalent modification of proteins. The isothiocyanate group reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues.
Logical Relationship of Isothiocyanate Dye Labeling
Caption: Covalent labeling of proteins by isothiocyanate dyes.
For anion transport inhibition, these dyes bind to a specific site on the anion exchanger protein, which allosterically or directly blocks the transport channel. DIDS, with its two reactive groups, can also cross-link different parts of the protein or adjacent protein subunits.
Signaling Pathway Inhibition by Stilbene Dyes
Caption: Inhibition of anion transport by SITS and DIDS.
Conclusion
Isothiocyanate stilbene dyes are valuable tools for cell imaging, offering the ability to both visualize and functionally probe cell surface proteins. By following the detailed protocols provided and understanding the underlying principles of their action, researchers can effectively utilize these dyes in their experimental workflows to gain insights into cellular processes. Proper controls and optimization of labeling conditions are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: Fluorescent Labeling of Proteins with Isothiocyanate Compounds
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins in a wide range of applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. Isothiocyanate derivatives of fluorescent dyes are among the most commonly used reagents for covalently labeling proteins. These compounds react efficiently with primary amine groups on proteins, such as the N-terminus and the side chain of lysine residues, to form stable thiourea bonds. This document provides detailed protocols and application notes for the successful fluorescent labeling of proteins using isothiocyanate compounds.
Principle of the Reaction
The isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic primary aliphatic amines present on proteins. The reaction, which is typically carried out under slightly alkaline conditions (pH 8.5-9.5), results in the formation of a stable thiourea linkage between the fluorescent dye and the protein. The reaction is favored at a higher pH where the amine groups are deprotonated and thus more nucleophilic.
Key Reaction Parameters:
-
pH: The optimal pH for the labeling reaction is between 8.5 and 9.5. Below this range, the reaction rate is significantly reduced, while higher pH values can lead to protein denaturation.
-
Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize protein degradation, although this will require longer incubation times.
-
Dye-to-Protein Ratio: The molar ratio of the fluorescent dye to the protein is a critical parameter that needs to be optimized for each specific protein and application. A higher ratio can lead to a higher degree of labeling but also increases the risk of protein precipitation and altered biological activity.
Common Isothiocyanate Fluorescent Dyes
A variety of isothiocyanate-based fluorescent dyes are commercially available, each with its own unique spectral properties. The choice of dye will depend on the specific application and the available excitation and emission filters on the detection instrument.
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | 0.92 | 75,000 |
| Tetramethylrhodamine isothiocyanate (TRITC) | 550 | 573 | 0.29 | 85,000 |
| Eosin-5-isothiocyanate | 521 | 544 | 0.19 | 98,000 |
| Texas Red-isothiocyanate | 589 | 615 | 0.40 | 85,000 |
Experimental Protocols
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
Isothiocyanate fluorescent dye (e.g., FITC, TRITC)
-
Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Protocol 1: Standard Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for the dye. If necessary, dialyze the protein against the reaction buffer overnight at 4°C.
-
-
Dye Preparation:
-
Dissolve the isothiocyanate dye in a small amount of DMF or DMSO to prepare a stock solution of 1-10 mg/mL. The dye should be dissolved immediately before use.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is often used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100-150 mM.
-
Incubate for 30-60 minutes at room temperature to stop the reaction by reacting with the excess dye.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and other byproducts using size-exclusion chromatography or dialysis.
-
Size-Exclusion Chromatography: Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Transfer the reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.
-
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, also known as the dye-to-protein ratio, is an important parameter to characterize the final conjugate.
-
Measure the absorbance of the purified labeled protein solution at the maximum absorption wavelength of the dye (e.g., 495 nm for FITC) and at 280 nm (for the protein).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the maximum absorption wavelength of the dye.
-
CF is the correction factor for the dye's absorbance at 280 nm (e.g., 0.35 for FITC).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula:
Dye Concentration (M) = A_max / ε_dye
Where:
-
A_max is the absorbance at the maximum absorption wavelength of the dye.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Workflow and Pathway Diagrams
Application Notes and Protocols for Stilbene-Based Probes in Protein Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stilbene-based fluorescent probes for the detection and characterization of native and protofibrillar protein aggregates. Stilbene derivatives have emerged as powerful tools in the study of protein misfolding diseases, such as Alzheimer's disease, due to their ability to bind specifically to the β-sheet structures characteristic of amyloid fibrils and their responsive fluorescence properties. Certain stilbene-based probes have demonstrated the unique capability of distinguishing between different conformational states of proteins, such as native and protofibrillar forms of transthyretin (TTR), by exhibiting distinct fluorescence emission spectra.[1][2][3]
Principle of Detection
The underlying principle of stilbene-based probes lies in their fluorescence properties upon binding to protein aggregates. In solution, these probes typically exhibit low fluorescence quantum yields. However, upon binding to the hydrophobic pockets and β-sheet structures of protein aggregates, their fluorescence is significantly enhanced.[2][4] This "turn-on" fluorescence provides a direct method for detecting and quantifying the presence of these species. The specificity for aggregated forms over native proteins, and in some cases between different aggregate species, makes them highly valuable for research and diagnostic applications.
Applications
-
Monitoring Protein Aggregation Kinetics: Track the formation of amyloid fibrils in real-time.
-
Screening for Aggregation Inhibitors: High-throughput screening of small molecules that can prevent or disrupt protein aggregation.[5]
-
Characterizing Amyloid Polymorphism: Distinguishing between different strains or morphologies of amyloid fibrils.
-
Imaging Amyloid Plaques: Used in fluorescence microscopy to visualize amyloid deposits in tissue samples.[6][7]
-
Quantifying Protein Conformations: Differentiating between native, protofibrillar, and fibrillar protein states.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for representative stilbene-based probes from the cited literature.
Table 1: Binding Affinities of Stilbene-Based Probes for Amyloid Aggregates
| Probe Name/Description | Target Protein | Binding Affinity (K_i or K_d) | Reference |
| p-Me2N-, -OMe, or -OH substituted stilbenes | Aβ1-40 aggregates | 2-32 nM (K_i) | [1] |
| Naphthyl-based trans-stilbenes (11 and 14) | Native and Protofibrillar TTR | Nanomolar to micromolar | [1][3] |
| trans-stilbenoid vinylbenzene-1,2-diol analogues | Aβ1-42 fibrils | Not specified (high affinity) | [2][4] |
| BODIPY-stilbene conjugates | Aβ aggregates | 1-10 nM (K_i of pharmacophore) | [8] |
Table 2: Fluorescence Properties of Stilbene-Based Probes Upon Binding to Protein Aggregates
| Probe Name/Description | Target Protein | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement | Reference |
| Naphthyl-based trans-stilbenes (11 and 14) | Native vs. Protofibrillar TTR | ~330 | >100 nm difference in emission maxima | Significant | [1][3] |
| Anthracenyl- and Pyrenyl-substituted stilbenes | Aβ1-42 fibrils | ~330 | ~450 and ~421, respectively | 10.3- and 11.1-fold increase | [2] |
| BODIPY-stilbene conjugates | Aβ aggregates | ~650 | 665-680 | High extinction coefficients | [8] |
| Amide-substituted stilbene (Amide 3) | Recombinant WT-TTR | Not specified | Not specified | ~400-fold increase |
Experimental Protocols
Protocol 1: Preparation of Aβ Protofibrils and Fibrils
This protocol describes the preparation of amyloid-β (Aβ) protofibrils and fibrils for use in binding assays.
Materials:
-
Synthetic human amyloid-β (1-42) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethylsulfoxide (DMSO)
-
Ham's F-12 media (phenol red-free)
-
10 mM Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Preparation: a. Dissolve the Aβ peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP in a fume hood to create a thin peptide film. c. Store the dried peptide films at -20°C. d. For immediate use, resuspend the peptide film in DMSO to a concentration of 5 mM.[9]
-
Protofibril (Oligomer) Preparation: a. Dilute the 5 mM Aβ in DMSO to 100 µM with ice-cold F-12 media. b. Incubate at 4°C for 24 hours.[9]
-
Fibril Preparation: a. Dilute the 5 mM Aβ in DMSO to 100 µM with 10 mM HCl. b. Incubate at 37°C for 24 hours.[9][10]
Protocol 2: Fluorescence-Based Detection of Protein Aggregates
This protocol provides a general procedure for using stilbene-based probes to detect protein aggregates via fluorescence spectroscopy.
Materials:
-
Stilbene-based probe stock solution (e.g., 1 mM in DMSO)
-
Prepared protein samples (native, protofibrillar, fibrillar)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plates (for fluorescence measurements)
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Reagent Preparation: a. Dilute the protein samples to the desired final concentration (e.g., 5 µM) in the assay buffer. b. Dilute the stilbene probe stock solution to the desired final concentration (e.g., 1 µM) in the assay buffer.
-
Assay: a. Pipette the protein samples into the wells of the 96-well plate. b. Add the diluted stilbene probe to each well. c. Include control wells containing only the probe in buffer and only the protein in buffer. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: a. Set the excitation and emission wavelengths on the fluorescence instrument according to the specific probe's properties (e.g., excitation at 330 nm, emission scan from 350-600 nm).[2][11] b. Record the fluorescence intensity or spectra for each well.
-
Data Analysis: a. Subtract the background fluorescence of the probe alone from the fluorescence of the samples containing the probe and protein. b. The fluorescence enhancement can be calculated as the ratio of the fluorescence intensity in the presence of the protein to that in its absence. c. For binding affinity determination, perform a titration experiment with varying concentrations of the protein and fit the data using a non-linear regression model.[11]
Visualizations
Caption: Experimental workflow for using stilbene-based probes.
Caption: Mechanism of fluorescence enhancement for stilbene probes.
References
- 1. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]
- 5. "Stilbenes: Therapeutic Interventions Targeting Amyloid β Protein Aggre" by Yiying Wang [scholarcommons.sc.edu]
- 6. [PDF] Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils | Semantic Scholar [semanticscholar.org]
- 7. preprints.org [preprints.org]
- 8. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Labeling Primary Amines in Peptides with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of primary amines (N-terminus and lysine side chains) in peptides and proteins using N-hydroxysuccinimide (NHS) esters. NHS esters are a common class of amine-reactive reagents used to conjugate a variety of molecules, such as fluorescent dyes, biotin, and polyethylene glycol (PEG), to biological targets. The protocols and data presented herein offer a comprehensive resource for achieving efficient and specific labeling for a wide range of research and drug development applications.
Principle of NHS Ester Chemistry
N-hydroxysuccinimide esters react with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond. The reaction is highly dependent on pH, with optimal labeling occurring in a slightly alkaline environment (pH 8.3-8.5).[1][2][3][4] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, while the rate of hydrolysis of the NHS ester remains manageable. At lower pH values, the amine is protonated and non-reactive, whereas at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1][2][3][4]
Key Reaction Parameters and Quantitative Data
Successful labeling of peptides with NHS esters depends on the careful control of several experimental parameters. The following tables summarize key quantitative data and recommended starting conditions.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling of Peptides
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[1][2][3][4] |
| Buffer System | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Avoid amine-containing buffers (e.g., Tris) as they will compete for the NHS ester.[1][2][5] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][3][4] |
| Molar Excess of NHS Ester | 5 to 15-fold | The optimal ratio should be determined empirically for each peptide and desired degree of labeling.[5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (1-4 hours), while 4°C reactions can proceed overnight.[2][3] |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Reaction progress can be monitored by techniques like HPLC. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use to minimize hydrolysis.[1][2][3] |
Table 2: Troubleshooting Common Issues in NHS Ester Labeling
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester | Prepare fresh NHS ester stock solution in anhydrous solvent immediately before use.[6][7] |
| Incorrect pH | Verify the pH of the reaction buffer is between 8.3 and 8.5.[1][2] | |
| Presence of primary amines in the buffer | Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[1][2][6] | |
| Insufficient molar excess of NHS ester | Increase the molar ratio of NHS ester to peptide.[7] | |
| Peptide Precipitation | High concentration of organic solvent | Minimize the volume of the NHS ester stock solution added to the reaction. |
| Change in peptide solubility upon labeling | Perform a small-scale test reaction to determine optimal conditions. Consider using a more hydrophilic NHS ester if available. | |
| Over-labeling (Multiple Labels per Peptide) | High molar excess of NHS ester | Reduce the molar ratio of NHS ester to peptide. |
| Long reaction time | Decrease the incubation time of the labeling reaction. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the labeling of peptides with NHS esters, purification of the labeled product, and quantification of the labeling efficiency.
General Protocol for Labeling Peptides with NHS Esters
This protocol is a general guideline and may require optimization for specific peptides and NHS esters.
Materials:
-
Peptide of interest
-
NHS ester labeling reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Purification column (e.g., desalting column or HPLC system)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[1][3][4]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]
-
Calculate the Required Volume of NHS Ester: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the peptide. A common starting point is an 8-fold molar excess.[1][4]
-
Initiate the Labeling Reaction: While gently vortexing the peptide solution, add the calculated volume of the NHS ester stock solution in a dropwise manner.[5]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[2][3]
-
Purify the Labeled Peptide: Proceed immediately to the purification step to separate the labeled peptide from excess NHS ester and reaction byproducts.
Purification of the Labeled Peptide
Purification is a critical step to remove unreacted labeling reagent and byproducts. The choice of method depends on the properties of the peptide and the desired purity.
Method 1: Size Exclusion Chromatography (Desalting) This method is suitable for removing small molecules like unreacted NHS ester and N-hydroxysuccinimide from the labeled peptide.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS or ammonium bicarbonate)
Procedure:
-
Equilibrate the desalting column with the chosen elution buffer according to the manufacturer's instructions.
-
Apply the entire labeling reaction mixture to the top of the column.
-
Elute the labeled peptide with the equilibration buffer. The labeled peptide will typically elute in the void volume, while the smaller, unreacted molecules will be retained and elute later.
-
Collect fractions and monitor the absorbance at a wavelength appropriate for the peptide and the label to identify the fractions containing the purified, labeled peptide.
Method 2: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity and separating labeled from unlabeled peptide.
Materials:
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Acidify the labeling reaction mixture by adding a small amount of TFA.
-
Inject the sample onto the RP-HPLC column.
-
Elute the peptides using a linear gradient of mobile phase B.[8]
-
Monitor the elution profile at a wavelength suitable for detecting the peptide and the label. The labeled peptide will typically have a longer retention time than the unlabeled peptide.
-
Collect the peak corresponding to the labeled peptide and lyophilize to obtain the purified product.
Quantification of Labeling Efficiency
Determining the degree of labeling is essential for ensuring consistency and for the interpretation of downstream experiments.
Method 1: HPLC Analysis
-
Analyze the purified, labeled peptide by RP-HPLC.
-
Integrate the peak areas of the labeled and any remaining unlabeled peptide.
-
Calculate the labeling efficiency as: Labeling Efficiency (%) = [Area of Labeled Peptide / (Area of Labeled Peptide + Area of Unlabeled Peptide)] x 100
Method 2: UV-Vis Spectroscopy (for fluorescent labels)
-
Measure the absorbance of the purified, labeled peptide at the maximum absorbance wavelength of the peptide (typically 280 nm if it contains Trp or Tyr) and the maximum absorbance wavelength of the fluorescent label.
-
Calculate the concentration of the peptide and the label using their respective molar extinction coefficients and the Beer-Lambert law.
-
The Degree of Labeling (DOL) is the molar ratio of the label to the peptide.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflow for labeling peptides with NHS esters.
Caption: Chemical reaction of a primary amine with an NHS ester.
Caption: General experimental workflow for peptide labeling.
Decision Tree for Purification Method Selection
The choice of purification method is critical for obtaining a high-quality labeled peptide. This decision tree can guide the selection process.
Caption: Decision tree for selecting a purification method.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothiocyanate Reagents in Protein Sequence Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isothiocyanate reagents in N-terminal protein sequence analysis, a cornerstone technique in proteomics and protein characterization. The primary focus is on the Edman degradation chemistry, a powerful method for determining the amino acid sequence of peptides and proteins.
Introduction to Isothiocyanate-Based Protein Sequencing
Isothiocyanate reagents, most notably Phenylisothiocyanate (PITC), are instrumental in the sequential degradation of proteins from their N-terminus. This process, known as Edman degradation, allows for the identification of individual amino acids in a stepwise manner.[1][2][3] The method's reliability and accuracy have made it a valuable tool in protein research, complementing mass spectrometry and other analytical techniques.[4] Automated sequencers have further enhanced the efficiency and sensitivity of this method, enabling the analysis of low picomole quantities of protein.[4][5]
Principle of Edman Degradation
The Edman degradation is a cyclical three-step process that removes one amino acid at a time from the N-terminus of a peptide or protein.[1][2][6]
-
Coupling: Under mildly alkaline conditions (pH 8-9), the isothiocyanate reagent (PITC) reacts with the free α-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.[2][6]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acid. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[2]
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. The specific PTH-amino acid is then identified using techniques like High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[1][7][8] The shortened peptide is then ready for the next cycle of degradation.
Quantitative Data Summary
The efficiency and sensitivity of Edman degradation are critical parameters for successful protein sequencing. The following table summarizes key quantitative data associated with the technique.
| Parameter | Typical Value | Notes |
| Sequencing Efficiency per Cycle | >99% | For most amino acids. Can be lower for specific residues like proline (91-95%).[5][9] This high efficiency is crucial for sequencing longer peptides. |
| Practical Sequencing Length | 30-60 amino acids | The cumulative effect of incomplete reactions limits the practical length of a single sequencing run.[5] |
| Sample Requirement | 1-100 picomoles | Modern automated sequencers can achieve high sensitivity, requiring only small amounts of purified protein.[4][5] |
| Cycle Time (Automated) | 30-60 minutes | The time required for one complete cycle of coupling, cleavage, and conversion in an automated sequencer.[6] |
| Detection Limit (HPLC) | Low picomole to femtomole | The sensitivity of PTH-amino acid detection by HPLC.[8] |
Experimental Protocols
Protocol 1: Manual Edman Degradation
This protocol provides a general outline for manual N-terminal sequencing. Note that this method is labor-intensive and less sensitive than automated methods.
Materials:
-
Purified peptide or protein sample (1-10 nmol)
-
Phenylisothiocyanate (PITC) solution (5% v/v in pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine, 8:1:1 v/v/v, pH ~9.5)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Conversion solution (e.g., 1 M HCl or 25% aqueous TFA)
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the coupling buffer.
-
Coupling Reaction:
-
Add the PITC solution to the peptide solution.
-
Incubate at 50°C for 30 minutes under a nitrogen atmosphere.
-
Dry the sample under vacuum.
-
-
Washing:
-
Wash the dried sample with heptane/ethyl acetate to remove excess PITC and by-products.
-
Dry the sample again.
-
-
Cleavage Reaction:
-
Add anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10 minutes.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction of ATZ-Amino Acid:
-
Add a suitable organic solvent (e.g., chlorobutane) to the residue to extract the ATZ-amino acid.
-
Transfer the solvent containing the ATZ-amino acid to a separate tube. The remaining peptide is dried and subjected to the next cycle of degradation starting from the coupling step.
-
-
Conversion to PTH-Amino Acid:
-
Evaporate the solvent from the ATZ-amino acid extract.
-
Add the conversion solution and incubate at 80°C for 10 minutes.
-
Dry the sample.
-
-
HPLC Analysis:
-
Reconstitute the dried PTH-amino acid in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Identify the PTH-amino acid by comparing its retention time with that of known standards.
-
Protocol 2: Automated Edman Degradation (General Workflow)
Automated protein sequencers, such as those from Shimadzu (PPSQ series) or Thermo Fisher Scientific (Procise®), perform the Edman degradation chemistry in a fully automated fashion.[10][11][12] The general workflow is as follows:
1. Sample Preparation and Loading:
- The purified protein or peptide sample is loaded onto a specialized membrane or cartridge (e.g., PVDF membrane).[13]
- The amount of sample loaded typically ranges from 10 to 100 picomoles.
2. Instrument Setup:
- The necessary reagents and solvents (PITC, TFA, washing solvents, conversion reagents) are loaded into the instrument's reservoirs.
- The sequencing program, including the number of cycles, is set up through the control software.
3. Automated Sequencing Cycles:
- The instrument automatically performs the coupling, cleavage, and conversion steps for each cycle.
- Reagents are delivered to the reaction chamber in a precisely controlled manner.
- Excess reagents and by-products are removed by automated washing steps.
4. On-line PTH-Amino Acid Analysis:
- After each cycle, the resulting PTH-amino acid is automatically transferred to an integrated on-line HPLC system.
- The PTH-amino acid is separated on a reverse-phase column and detected by a UV detector.
5. Data Analysis:
- The HPLC chromatograms for each cycle are recorded.
- The software identifies the PTH-amino acid in each cycle by comparing its retention time to a standard chromatogram.
- The N-terminal sequence of the protein is assembled based on the order of identified amino acids.
Visualizations
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle for N-terminal protein sequencing.
Chemical Reactions in Edman Degradation
Caption: Key chemical reactions in the three steps of Edman degradation.
Limitations and Considerations
-
Blocked N-terminus: Edman degradation is not applicable if the N-terminal amino group is chemically modified (e.g., acetylated).[5]
-
Peptide Length: The method is generally limited to peptides of up to 60 residues due to the accumulation of by-products and decreasing yield with each cycle.[5]
-
Sample Purity: The sample must be highly purified to avoid interference from other proteins or peptides.
-
Isobaric Amino Acids: While Edman degradation can distinguish between leucine and isoleucine, which have the same mass, this can be challenging for mass spectrometry.[11]
Applications in Research and Drug Development
-
Protein Identification and Characterization: Determination of the N-terminal sequence is crucial for identifying unknown proteins and confirming the identity of recombinant proteins.
-
Analysis of Post-Translational Modifications: While direct sequencing of modified residues can be challenging, the absence of an expected PTH signal can indicate a modification at that position.
-
Quality Control of Biopharmaceuticals: Edman sequencing is used to verify the N-terminal sequence and integrity of therapeutic proteins.
-
Protease Cleavage Site Determination: Identifying the N-termini of protein fragments generated by proteolysis helps to map protease cleavage sites.
By following these protocols and understanding the principles of isothiocyanate-based protein sequencing, researchers can effectively determine the N-terminal amino acid sequence of proteins and peptides, providing valuable insights for a wide range of scientific and therapeutic applications.
References
- 1. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. a.storyblok.com [a.storyblok.com]
- 3. Edman Method of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. PPSQ-51A/53A N-Terminal Protein Sequencer - Spincotech [spincotech.com]
- 12. PPSQ-51A/53A : Shimadzu (Europe) [shimadzu.eu]
- 13. resources.saylor.org [resources.saylor.org]
Application of Fluorescent-Labeled Antibodies in Microscopy and Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent-labeled antibodies are indispensable tools in modern biological research and drug development, enabling the specific detection and visualization of molecules within cells and tissues.[1][2] By conjugating a fluorophore to an antibody, researchers can pinpoint the location, quantify the expression, and analyze the function of specific antigens.[3][1] This technology is the cornerstone of several powerful analytical techniques, most notably immunofluorescence microscopy and flow cytometry.[3][2] Immunofluorescence microscopy provides high-resolution spatial information about antigen distribution within cells and tissues, while flow cytometry allows for the rapid, quantitative analysis of single cells in a heterogeneous population.[4] These complementary techniques have broad applications in immunology, oncology, cell biology, and drug discovery.[3]
Principles of Fluorescent-Labeled Antibody Techniques
The fundamental principle behind these techniques is the highly specific binding of an antibody to its target antigen.[2][5] A fluorescent molecule, or fluorophore, is covalently attached to this antibody, allowing for its detection.[1][6] When the fluorophore is excited by light of a specific wavelength, it emits light at a longer wavelength, which can be captured by a microscope or the detectors in a flow cytometer.[2][6]
There are two primary methods for fluorescent labeling:
-
Direct Immunofluorescence: In this method, the primary antibody that recognizes the target antigen is directly conjugated to a fluorophore. This approach is simpler and faster.[5]
-
Indirect Immunofluorescence: This technique involves an unlabeled primary antibody that binds to the target antigen, followed by a fluorescently-labeled secondary antibody that specifically binds to the primary antibody. This method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody, and offers greater flexibility in experimental design.[2][5]
Data Presentation: Properties of Common Fluorophores
The choice of fluorophore is critical for the success of an experiment and depends on the specific application and the instrumentation available. Key properties to consider include the excitation and emission spectra, brightness, and photostability.[7][8]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Primary Applications |
| FITC | 494 | 512 | Moderate | Microscopy, Flow Cytometry |
| Alexa Fluor 488 | 495 | 519 | High | Microscopy, Flow Cytometry |
| PE (Phycoerythrin) | 498 | 565 | Very High | Flow Cytometry |
| TRITC | 557 | 576 | Moderate | Microscopy |
| Alexa Fluor 555 | 555 | 565 | High | Microscopy, Flow Cytometry |
| APC (Allophycocyanin) | 650 | 660 | High | Flow Cytometry |
| Alexa Fluor 647 | 650 | 668 | High | Microscopy, Flow Cytometry |
| PerCP | 482 | 678 | Moderate | Flow Cytometry |
| DAPI | 358 | 461 | High | Microscopy (Counterstain) |
| Hoechst 33342 | 350 | 461 | High | Microscopy (Counterstain) |
Note: Relative brightness is a general guide and can be influenced by experimental conditions.[8]
Experimental Protocols
Immunofluorescence Microscopy Protocol
This protocol provides a general workflow for the immunofluorescent staining of cultured cells.[5][9][10][11]
-
Sample Preparation:
-
Fixation:
-
Fix the cells to preserve their structure. A common method is to incubate with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11][13]
-
Alternatively, for some targets, fixation with ice-cold methanol for 5-10 minutes at -20°C may be preferable.[13]
-
Rinse the cells three times with PBS to remove the fixative.[13]
-
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS, with each wash lasting 5 minutes, to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation (for indirect immunofluorescence):
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[12]
-
-
Washing:
-
Wash the cells three times with PBS in the dark to remove unbound secondary antibody.[5]
-
-
Counterstaining (Optional):
-
To visualize cell nuclei, incubate with a DNA stain such as DAPI or Hoechst diluted in PBS for 5-10 minutes.[12]
-
Rinse with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[12]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.[10]
-
Flow Cytometry: Cell Surface Staining Protocol
This protocol outlines the steps for staining cell surface antigens for flow cytometric analysis.[14][15][16]
-
Cell Preparation:
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Washing:
-
Add 1-2 mL of cold FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[14]
-
Decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume (e.g., 200-500 µL) of FACS Buffer.[16]
-
Analyze the samples on a flow cytometer.
-
Flow Cytometry: Intracellular Staining Protocol
This protocol is for the detection of intracellular antigens and is performed after cell surface staining if required.[10][18][19][20]
-
Cell Surface Staining:
-
Perform cell surface staining as described in the previous protocol. It is generally recommended to stain for surface antigens before fixation and permeabilization.[10]
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cells in 100-500 µL of a fixation buffer (e.g., 1-4% paraformaldehyde in PBS).
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells once with FACS Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin or Triton X-100).
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Antibody Staining:
-
Add the fluorescently-labeled antibody specific for the intracellular target, diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cells in FACS Buffer and analyze on a flow cytometer.
-
Antibody Titration Protocol and Data
Proper antibody titration is crucial to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[21][22][23][24][25]
Protocol:
-
Prepare a single-cell suspension of your target cells. Ensure you have a mixed population of positive and negative cells for the marker of interest.
-
Set up a series of tubes with a fixed number of cells (e.g., 1 x 10^6 cells per tube).
-
Perform a serial dilution of the antibody. For example, if the manufacturer suggests 1 µg per test, you might test a range from 0.0625 µg to 2 µg.
-
Add each antibody dilution to a separate tube of cells and stain according to the appropriate protocol (cell surface or intracellular).
-
Include an unstained control tube.
-
Acquire the data on a flow cytometer, ensuring the settings are consistent for all samples.
-
Analyze the data to determine the Median Fluorescence Intensity (MFI) of the positive and negative populations, as well as the standard deviation (SD) of the negative population.
-
Calculate the Stain Index (SI) for each concentration using the formula: SI = (MFI of Positive Population - MFI of Negative Population) / (2 x SD of Negative Population) [3]
-
The optimal antibody concentration is the one that yields the highest Stain Index.[3][22]
Example Antibody Titration Data:
| Antibody Conc. (µ g/test ) | MFI Positive | MFI Negative | SD Negative | Stain Index |
| 2.0 | 8500 | 250 | 80 | 51.56 |
| 1.0 | 8450 | 200 | 65 | 63.46 |
| 0.5 | 8300 | 150 | 50 | 81.50 |
| 0.25 | 7500 | 140 | 48 | 76.67 |
| 0.125 | 6000 | 130 | 45 | 65.22 |
| 0.0625 | 4500 | 120 | 42 | 52.14 |
| 0 (Unstained) | 100 | 100 | 40 | N/A |
In this example, the optimal antibody concentration is 0.5 µ g/test , as it provides the highest Stain Index.
Visualizations
Signaling Pathway: Simplified EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[21] Fluorescent-labeled antibodies can be used to study the activation and localization of EGFR and its downstream targets.[5][16]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: Immunofluorescence Microscopy
The following diagram illustrates the key steps in a typical immunofluorescence microscopy experiment.[9][10]
Caption: Immunofluorescence microscopy workflow.
Experimental Workflow: Flow Cytometry
This diagram outlines the general workflow for a flow cytometry experiment involving fluorescent-labeled antibodies.[7][11][17]
Caption: Flow cytometry experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 3. Titration of Antibody Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. researchgate.net [researchgate.net]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. ibidi.com [ibidi.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorochrome Data Table [evidentscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bu.edu [bu.edu]
- 19. kumc.edu [kumc.edu]
- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting non-specific binding of stilbene-based fluorescent probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with stilbene-based fluorescent probes. Stilbene derivatives are valuable tools for various applications, including the detection of amyloid plaques in neurodegenerative disease research. However, like many fluorescent probes, they can be prone to non-specific binding, leading to high background signals and potentially confounding results. This guide will help you identify the causes of non-specific binding and provide solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with stilbene-based fluorescent probes?
A1: Non-specific binding of stilbene-based probes can stem from several factors:
-
Hydrophobic Interactions: Stilbene compounds are often hydrophobic, which can lead to non-specific binding to hydrophobic regions of proteins or lipid membranes, unrelated to the target of interest.[1][2]
-
Electrostatic Interactions: Charged stilbene derivatives can interact non-specifically with oppositely charged molecules in the tissue or sample.
-
Probe Aggregation: At high concentrations, stilbene probes can form aggregates that may bind indiscriminately to cellular structures.
-
Tissue Autofluorescence: Endogenous fluorophores within the tissue (e.g., collagen, elastin, lipofuscin) can contribute to background signal, which can be mistaken for non-specific binding.[3]
-
Suboptimal Staining Protocol: Issues such as inadequate washing, inappropriate buffer composition, or incorrect probe concentration can all contribute to high background.[4][5]
Q2: How does the hydrophobicity of a stilbene probe affect its binding?
A2: The hydrophobicity of a fluorescent probe is a significant determinant of its propensity for non-specific binding.[1] Highly hydrophobic stilbene derivatives are more likely to adhere non-specifically to cellular components, particularly in complex biological samples. This can result in a high background signal that obscures the specific signal from the target. When selecting a stilbene-based probe, it is crucial to consider its physicochemical properties, including its hydrophobicity (often expressed as logD).[1] More hydrophilic dyes with a strongly negative logD are generally preferred to minimize non-specific adhesion.[1]
Q3: Can non-specific binding be completely eliminated?
A3: While it may not be possible to eliminate non-specific binding entirely, it can be significantly reduced to a level that does not interfere with data interpretation. The goal is to optimize the signal-to-noise ratio, where the signal from the specific target is substantially higher than the background noise.[6][7][8][9][10] This is achieved through a combination of careful probe selection, protocol optimization, and the use of appropriate controls.
Q4: What are the key considerations for optimizing the signal-to-noise ratio?
A4: Optimizing the signal-to-noise ratio involves maximizing the specific signal while minimizing the background noise. Key considerations include:
-
Probe Concentration: Use the lowest concentration of the probe that still provides a robust specific signal.
-
Incubation Time and Temperature: Optimize incubation conditions to favor specific binding over non-specific interactions.
-
Washing Steps: Implement stringent and sufficient washing steps to remove unbound and non-specifically bound probes.[4][5]
-
Blocking: For immunohistochemistry applications, use appropriate blocking agents to saturate non-specific binding sites before applying the probe.
-
Microscope Settings: Adjust microscope parameters (e.g., excitation intensity, exposure time, detector gain) to enhance the signal from the specifically bound probe relative to the background.[9]
-
Autofluorescence Quenching: Employ methods to reduce tissue autofluorescence, such as treatment with quenching agents or photobleaching.[3][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with stilbene-based fluorescent probes.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Probe concentration is too high. 2. Insufficient washing. 3. Non-specific binding due to hydrophobicity. 4. Tissue autofluorescence. | 1. Perform a concentration titration to determine the optimal probe concentration. 2. Increase the number and duration of washing steps. Consider adding a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[5] 3. If possible, select a more hydrophilic stilbene derivative. Optimize blocking steps with agents like bovine serum albumin (BSA) or serum from the secondary antibody's host species. 4. Include an unstained control to assess the level of autofluorescence. Use autofluorescence quenching reagents or photobleaching techniques.[3][11] |
| Weak or No Specific Signal | 1. Probe concentration is too low. 2. Suboptimal incubation conditions. 3. Target protein is absent or at very low levels in the sample. 4. Photobleaching of the probe. | 1. Increase the probe concentration incrementally. 2. Optimize incubation time and temperature. 3. Verify target presence using a validated positive control or an alternative detection method (e.g., Western blot). 4. Use an anti-fade mounting medium. Minimize exposure of the stained sample to light. |
| Patchy or Uneven Staining | 1. Incomplete probe penetration. 2. Uneven sample preparation. 3. Probe aggregation. | 1. For tissue sections, ensure proper permeabilization (e.g., with Triton X-100). 2. Ensure consistent fixation and sectioning of the tissue. 3. Prepare fresh probe solutions and consider filtering the solution before use. |
Quantitative Data Summary
The following tables summarize key quantitative data for select stilbene-based fluorescent probes used in amyloid research. This data can help in selecting an appropriate probe and optimizing experimental conditions.
Table 1: Binding Affinities of Stilbene Derivatives for Aβ Plaques
| Probe | Target | Binding Affinity (Ki, nM) | Reference |
| Compound 3e | Aβ plaques | 15 ± 6 | [12] |
| Compound 4e | Aβ plaques | 5.0 ± 1.2 | [12] |
| [¹¹C]SB-13 | Aβ aggregates | Kd = 2.4 ± 0.2 | [13] |
Table 2: Fluorescence Properties of Naphthyl-based trans-Stilbenes
| Compound | Target Conformation | Emission Maxima (nm) | Affinity | Reference |
| (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (11) | Native TTR | >100 nm difference vs. protofibrillar | Nanomolar to Micromolar | [14] |
| (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol (14) | Protofibrillar TTR | >100 nm difference vs. native | Nanomolar to Micromolar | [14] |
Experimental Protocols
Protocol 1: General Staining Protocol for Amyloid Plaques in Brain Tissue Sections with Stilbene-Based Probes
This protocol provides a general guideline for staining amyloid plaques in frozen or paraffin-embedded brain tissue sections. Optimization may be required for specific probes and tissue types.
Materials:
-
Stilbene-based fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Ethanol (70% and 100%)
-
Distilled water
-
Xylene (for paraffin-embedded sections)
-
Mounting medium (preferably with anti-fade)
-
Coplin jars or staining dishes
-
Coverslips
-
Slide warmer
Procedure:
-
Tissue Preparation:
-
Frozen Sections: Mount frozen sections onto gelatin-coated slides and allow them to dry on a slide warmer for at least 20 minutes. Rehydrate sections by immersing them in 100% ethanol for 5 minutes, followed by 70% ethanol for 3 minutes, and finally in distilled water for 3 minutes.[15]
-
Paraffin-Embedded Sections: Deparaffinize sections by immersing them in xylene (2 changes, 5 minutes each). Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each) and finally in distilled water for 5 minutes.[15][16]
-
-
Staining:
-
Prepare the staining solution by diluting the stilbene probe stock solution to the desired final concentration in an appropriate buffer (e.g., PBS or a specified buffer from the manufacturer).
-
Immerse the rehydrated slides in the staining solution. The optimal incubation time and temperature will vary depending on the probe and tissue type. A typical starting point is 10-30 minutes at room temperature.[15]
-
-
Washing and Differentiation:
-
After staining, briefly rinse the slides in 70% ethanol to remove excess probe.
-
Wash the slides thoroughly in distilled water (2 changes, 3 minutes each) to remove non-specifically bound probe.[15]
-
-
Mounting:
-
Allow the slides to air dry completely.
-
Briefly clear the slides in xylene (for paraffin sections) and then apply a coverslip using a non-fluorescent, non-polar mounting medium.[15]
-
-
Visualization:
-
Examine the slides using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene probe used.
-
Protocol 2: Reducing Autofluorescence in Formalin-Fixed Brain Tissue
This protocol describes a method for reducing background autofluorescence in formalin-fixed brain tissue prior to staining.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS)
-
Sudan Black B solution (0.1% in 70% ethanol)
-
70% ethanol
Procedure:
-
Deparaffinization and Rehydration: Follow the standard procedure for deparaffinizing and rehydrating paraffin-embedded tissue sections.
-
Autofluorescence Quenching (choose one or both):
-
Sodium Borohydride Treatment: Incubate the slides in a freshly prepared solution of 0.1% NaBH₄ in PBS for 20-30 minutes at room temperature.[17] This helps to reduce aldehyde-induced autofluorescence.
-
Sudan Black B Treatment: Incubate the slides in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature in the dark.[17] This is particularly effective for quenching lipofuscin autofluorescence. After incubation, rinse the slides thoroughly with 70% ethanol and then PBS to remove excess Sudan Black B.
-
-
Washing: Wash the slides extensively with PBS (3 changes, 5 minutes each).
-
Staining: Proceed with the desired staining protocol for your stilbene-based probe.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of stilbene-based fluorescent probes.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. Probing the hydrophobic effect of noncovalent complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Signal-to-Noise Considerations [evidentscientific.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. F-18 stilbenes as PET imaging agents for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer’s Disease: A Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosensis.com [biosensis.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
Improving photostability of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, a styryl-isothiocyanate fluorescent probe.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments using Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-.
Issue 1: Rapid Photobleaching or Fading of Fluorescence Signal
Question: My fluorescent signal is diminishing rapidly under illumination. How can I improve the photostability of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-?
Answer: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. Several factors can contribute to this issue. Here are some troubleshooting steps to enhance photostability:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and minimizing the time spent focusing on the sample.
-
Utilize Antifade Reagents: Incorporate a commercial or self-made antifade mounting medium. These reagents typically contain free radical scavengers that reduce photobleaching.[1][2][3][4] Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5] Be aware that some antifade agents may not be compatible with all fluorescent dyes.[5]
-
Optimize Imaging Buffer: Ensure the imaging buffer has a pH between 7.0 and 7.5. Extreme pH values can affect the photostability of some fluorophores. Removing oxygen from the imaging medium, if experimentally feasible, can also significantly reduce photobleaching.
-
Consider the Local Environment: The binding of styryl dyes to macromolecules, such as proteins or nucleic acids, can sometimes increase their photostability.
Issue 2: Low or No Fluorescent Signal
Question: I am not observing any fluorescence, or the signal is very weak. What could be the problem?
Answer: A weak or absent fluorescent signal can stem from several issues, from probe handling to imaging settings.
-
Confirm Successful Labeling: The isothiocyanate group of the probe reacts with primary amine groups on target molecules.[6] Ensure that the labeling reaction was performed under optimal conditions (typically pH 8.5-9.5) and for a sufficient duration.[6] Unbound dye should be removed after labeling to reduce background.[7]
-
Check Excitation and Emission Settings: Verify that the excitation and emission wavelengths of your microscope are appropriate for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-. While specific data for this exact compound is limited, related styryl dyes often have excitation and emission maxima in the blue-green to orange-red region of the spectrum.
-
Probe Concentration: The concentration of the fluorescent probe may be too low. Consider optimizing the labeling concentration. However, be aware that excessively high concentrations can lead to self-quenching.
-
Storage and Handling: Isothiocyanate compounds can be sensitive to moisture and light.[7] Ensure the probe has been stored correctly in a cool, dark, and dry place. Prepare working solutions fresh for each experiment.
Issue 3: High Background Fluorescence
Question: My images have a high background, which is obscuring the specific signal. How can I reduce it?
Answer: High background can be caused by unbound probe, autofluorescence from the sample, or non-specific binding.
-
Thorough Washing: Ensure that all unbound fluorescent probe is washed away after the labeling step.
-
Blocking: For immunofluorescence applications, use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to prevent non-specific binding of the probe or antibodies.
-
Check for Autofluorescence: Image an unlabeled control sample using the same imaging settings to assess the level of endogenous autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a different fluorescent probe with a distinct emission spectrum.
-
Use High-Quality Reagents: Ensure all buffers and mounting media are fresh and of high quality to avoid fluorescent contaminants.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photobleaching for fluorescent dyes like this one?
A1: Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical modification. This often involves reaction with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can destroy the fluorophore.[1] The process can be complex and may involve different pathways depending on the dye's structure and its environment.[8]
Q2: Are there any specific antifade reagents recommended for styryl dyes?
Q3: How should I store the stock solution of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-?
A3: Isothiocyanate compounds are generally sensitive to hydrolysis. It is recommended to dissolve the compound in an anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] This stock solution should be stored at -20°C or lower, protected from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: Can this fluorescent probe interact with cellular signaling pathways?
A4: While specific data for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- is limited, the structurally related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a known inhibitor of anion exchange proteins. DIDS has been shown to modulate cellular responses through ROS- and NO-dependent signaling pathways. Given the structural similarities, it is possible that the target compound may have some off-target effects on cellular signaling, and appropriate controls should be included in experiments.
III. Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Isothiocyanate Dyes
This protocol is a general guideline for labeling proteins with isothiocyanate-functionalized fluorescent dyes and should be optimized for the specific protein and dye being used.
-
Protein Preparation: Dissolve the protein to be labeled in a bicarbonate buffer (0.1 M, pH 9.0-9.5) at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dye solution to achieve the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorption maximum.
Protocol 2: Assessing Photostability of a Fluorescent Probe
This protocol provides a basic method for comparing the photostability of fluorescently labeled samples.
-
Sample Preparation: Prepare microscope slides with your fluorescently labeled samples mounted in the desired medium (with and without antifade reagents for comparison).
-
Image Acquisition:
-
Select a region of interest on the slide.
-
Using a fluorescence microscope, acquire an initial image (time point 0) with a defined set of imaging parameters (e.g., laser power, exposure time, gain).
-
Continuously illuminate the same region of interest with the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of several minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each image of the time series.
-
Normalize the intensity values to the initial intensity at time point 0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the curve is an indicator of the photostability. A slower decay indicates higher photostability.
-
IV. Visualizations
Diagram 1: General Workflow for Fluorescent Labeling and Imaging
Caption: A simplified workflow for fluorescently labeling a protein and subsequent imaging.
Diagram 2: Factors Influencing Photostability
Caption: Key factors that can influence the photostability of a fluorescent probe.
References
- 1. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 2. EasyProbes™ Antifade Reagent | GeneCopoeia™ [genecopoeia.com]
- 3. biocompare.com [biocompare.com]
- 4. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Stilbene Derivatives in Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered when working with stilbene derivatives in labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my stilbene derivatives poorly soluble in aqueous solutions?
Stilbene derivatives are characterized by a core 1,2-diphenylethylene structure, which is inherently hydrophobic. This extended π-conjugated system, responsible for their fluorescent properties, leads to poor solubility in water and a tendency to dissolve in organic solvents.[1] This hydrophobicity can cause the molecules to aggregate in aqueous environments, leading to reduced fluorescence intensity and potential artifacts in labeling experiments.[1]
Q2: What is the first step I should take when encountering a solubility issue with a new stilbene derivative?
The initial step is to create a concentrated stock solution in an appropriate organic solvent. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol. This stock solution can then be added to your aqueous reaction buffer in a small volume to achieve the desired final concentration, minimizing the amount of organic solvent in the final reaction mixture.
Q3: My stilbene derivative precipitates when I add the organic stock solution to my aqueous buffer. What should I do?
This is a common issue that occurs when the final concentration of the stilbene derivative exceeds its solubility limit in the mixed solvent system. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is often to work with a more dilute solution of the stilbene derivative.
-
Increase the Organic Co-solvent Percentage: While not always ideal for biological applications, slightly increasing the percentage of the organic co-solvent (e.g., from 1% to 5% DMSO) in the final reaction volume can help maintain solubility.
-
Use a Different Organic Solvent: Some stilbene derivatives may be more soluble in other water-miscible organic solvents like DMF or ethanol.
-
Gentle Heating: For some compounds, gentle heating of the mixture can aid in dissolution. However, be cautious as this can also accelerate degradation of sensitive molecules.[2]
-
Sonication: Applying ultrasonic energy can help to break up aggregates and promote dissolution.
Q4: How does pH and buffer composition affect the solubility of my stilbene derivative?
The pH of the buffer can significantly impact the solubility of stilbene derivatives, especially those with ionizable functional groups like hydroxyl or amino groups.[3]
-
Ionizable Groups: For stilbene derivatives with acidic or basic moieties, adjusting the pH to ionize these groups can increase their polarity and, consequently, their aqueous solubility. For example, a derivative with a basic amino group will be more soluble at a lower pH where it becomes protonated.[3]
-
Buffer Species: The composition of the buffer itself can influence solubility. The solubility of a compound can vary between different buffer systems even at the same pH.[4] It is often worthwhile to test solubility in a few different buffer systems (e.g., phosphate, TRIS, HEPES) to find the optimal one for your specific derivative and application.
Troubleshooting Guide
Problem 1: The stilbene derivative will not dissolve in any common organic solvent.
This is a challenging situation that may require more advanced formulation strategies.
-
Structural Modification: If you are in the process of synthesizing derivatives, consider adding polar functional groups to the stilbene core.[5][6] Strategies include introducing hydroxyl groups, which can increase anti-microbial activity and polarity, or conjugating the stilbene to sugars like glucose or mannose to enhance solubility.[5]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively increasing their solubility. Nonionic surfactants are generally preferred as they have a higher solubilization capacity for hydrophobic dyes.[7][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules like stilbenes, forming inclusion complexes that are more water-soluble.[5][10] This method has been shown to dramatically increase the aqueous solubility of stilbenes like resveratrol.[10]
Problem 2: The labeling reaction is inefficient, and I suspect it's due to poor solubility of the stilbene derivative.
Poor solubility can lead to low effective concentrations of the labeling reagent, resulting in incomplete or failed reactions.
-
Confirm Dissolution: Before starting the reaction, visually inspect your solution for any signs of precipitation. You can also measure the absorbance or fluorescence to ensure it is consistent with the expected concentration.
-
Optimize Reaction Conditions:
-
Solvent Composition: Experiment with different ratios of organic co-solvent to aqueous buffer.
-
Temperature: Some reactions may tolerate gentle heating, which can improve solubility.
-
pH: Ensure the pH of the reaction buffer is optimal for both the solubility of the stilbene derivative and the reactivity of the functional groups involved in the labeling chemistry.
-
Quantitative Data on Solubility Enhancement
The following tables summarize data on the improvement of stilbene derivative solubility using different methods.
Table 1: Enhancement of Stilbene Aqueous Solubility using Cyclodextrins
| Stilbene Derivative | Cyclodextrin Type | Fold Increase in Solubility | Reference |
| Resveratrol | β-Cyclodextrin (β-CD) | 8.5 | [10] |
| Resveratrol | Hydroxypropyl-β-Cyclodextrin (HPβ-CD) | 24 | [10] |
| Resveratrol | γ-Cyclodextrins (γ-CDs) | 9 (in lemon juice) | [10] |
Table 2: Solubility of Stilbenes in Aqueous Solutions with Bile Salts
| Stilbene Derivative | Bile Salt | Maximum Solubility (mM) |
| Resveratrol | Sodium Cholate | ~0.2 |
| Pterostilbene | Sodium Cholate | ~1.2 |
| Pinosylvin | Sodium Cholate | ~8.0 |
Data adapted from a study by Silva et al., as reported in[11]. The highest concentration of bile salt used was twice the critical micelle concentration (2xCMC).
Experimental Protocols
Protocol 1: Preparation of a Stilbene Derivative Stock Solution
-
Weigh out a precise amount of the stilbene derivative into a microcentrifuge tube.
-
Add the minimum volume of a suitable organic solvent (e.g., DMSO, DMF) required to completely dissolve the compound.
-
Vortex or sonicate the solution until the stilbene derivative is fully dissolved.
-
Store the stock solution protected from light, and if necessary, at low temperatures as recommended for the specific compound.
Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will depend on the specific stilbene and cyclodextrin and may require optimization.
-
Add the stilbene derivative to the cyclodextrin solution.
-
Incubate the mixture, often with shaking or stirring, for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.[11]
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved material.[11]
-
The resulting clear solution contains the solubilized stilbene-cyclodextrin complex and can be used in subsequent labeling reactions.
Visual Guides
Caption: Troubleshooting flowchart for stilbene derivative precipitation.
Caption: Encapsulation of a stilbene derivative by a cyclodextrin.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 9. solubilization-of-hydrophobic-dyes-in-surfactant-solutions - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
Technical Support Center: Minimizing Artifacts from Hydrophobic Fluorescent Probes in Single-Molecule Tracking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts when using hydrophobic fluorescent probes in single-molecule tracking (SMT) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during SMT experiments with hydrophobic fluorescent probes.
Issue: Excessive non-specific binding and aggregation of probes
Q1: My images show a high number of immobile fluorescent spots, leading to artificially low diffusion coefficients. What is the likely cause and how can I fix it?
A1: This is a classic sign of non-specific binding of your hydrophobic fluorescent probe to the coverslip or other surfaces in your sample chamber.[1][2] Hydrophobic dyes have a tendency to adhere to surfaces, leading to an overrepresentation of immobile particles and skewing your data towards slower diffusion.[1][2]
Troubleshooting Steps:
-
Optimize Probe Concentration: Ensure you are using the lowest possible probe concentration that still provides a sufficient signal-to-noise ratio for single-molecule detection. Typical concentrations for SMT studies range from the upper picomolar to lower nanomolar levels.
-
Surface Passivation: This is a critical step to prevent non-specific binding. Coating the coverslip with an inert layer will significantly reduce the hydrophobic interactions between the probe and the glass. Common and effective passivation methods include:
-
PEGylation: Coating the surface with polyethylene glycol (PEG) is a widely used and effective method.
-
Bovine Serum Albumin (BSA) Coating: A simpler method that can be effective for some applications.
-
DDS-Tween 20 Coating: A more advanced method that can offer superior passivation.
-
-
Use Additives in Imaging Buffer:
-
BSA: Adding 0.1-1% BSA to your imaging buffer can help to block non-specific binding sites on the coverslip and scavenge free probes.
-
Surfactants: A low concentration (e.g., 0.005-0.05%) of a non-ionic surfactant like Tween-20 can help to reduce hydrophobic interactions.
-
-
Encapsulate the Probe: For highly hydrophobic probes, encapsulation within a micelle, such as those formed by Pluronic F-127, can shield the hydrophobic core of the dye from the aqueous environment and reduce non-specific binding.
Issue: Rapid photobleaching and phototoxicity
Q2: My fluorescent probes are bleaching very quickly, limiting the duration of my tracking experiments. What can I do to improve their photostability?
A2: Rapid photobleaching is a common challenge in single-molecule imaging. It is caused by the irreversible photochemical destruction of the fluorophore. Phototoxicity, the damaging effect of light on the sample, is also a concern, especially in live-cell imaging.
Troubleshooting Steps:
-
Reduce Excitation Laser Power: Use the lowest laser power that still allows for clear detection of single molecules.
-
Use an Oxygen Scavenging System: The presence of molecular oxygen can accelerate photobleaching. Adding an oxygen scavenging system, such as glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD), to your imaging buffer can significantly improve probe photostability.
-
Add a Reducing Agent: Reagents like β-mercaptoethanol (BME) or Trolox can help to reduce the effects of photobleaching.
-
Choose a More Photostable Dye: Different fluorescent dyes have vastly different photostabilities. Refer to the quantitative data table below to select a more robust probe for your experiments. In general, red-emitting fluorophores tend to be less phototoxic as they are excited by lower-energy light.[3]
-
Optimize Imaging Frame Rate: Acquire data at a frame rate that is fast enough to capture the dynamics of interest without unnecessarily exposing the sample to the excitation light.
Issue: Low signal-to-noise ratio (SNR)
Q3: I am having difficulty distinguishing my single-molecule signals from the background noise. How can I improve my SNR?
A3: A low signal-to-noise ratio can make it challenging to accurately localize and track single molecules. This can be caused by a variety of factors, including high background fluorescence, low probe brightness, and suboptimal imaging conditions.
Troubleshooting Steps:
-
Thoroughly Clean Coverslips: Residual fluorescent impurities on the coverslip can contribute to high background. Ensure a rigorous cleaning procedure is in place.
-
Use a Total Internal Reflection Fluorescence (TIRF) Microscope: TIRF microscopy selectively excites fluorophores in a thin layer near the coverslip, significantly reducing background fluorescence from out-of-focus molecules.
-
Choose a Bright Fluorophore: Select a probe with a high quantum yield and extinction coefficient. See the data table below for a comparison of dye brightness.
-
Optimize Imaging Buffer: Some components of the imaging buffer can be autofluorescent. Test different buffer compositions to find one with the lowest background.
-
Use a High-Quality Objective Lens: A high numerical aperture (NA) objective will collect more light from the sample, improving the signal.
-
Implement Temporal Filtering: For samples with high background, temporal high-pass filtering in Fourier space can help to pronounce the blinking of single molecules against the fluctuating background.[4]
FAQs
Q4: What are the most common artifacts introduced by hydrophobic fluorescent probes in single-molecule tracking?
A4: The most significant artifact is non-specific binding to surfaces, which leads to a population of immobile fluorescent spots.[1][2] This can be misinterpreted as a biological phenomenon, such as protein immobilization, and will lead to an underestimation of the true diffusion coefficient of the molecule of interest.[1][2] Other artifacts include probe aggregation, which can lead to artificially bright spots that are not single molecules, and phototoxicity in live-cell imaging.
Q5: How do I choose the right hydrophobic probe for my experiment?
A5: The ideal probe should have high brightness, high photostability, a low propensity for non-specific binding, and minimal perturbation to the biological system. When selecting a probe, consider the following:
-
Hydrophobicity (LogD value): A lower (more negative) LogD value indicates a more hydrophilic dye, which generally has a lower tendency for non-specific binding.
-
Photophysical Properties: Compare the quantum yield, extinction coefficient, and photobleaching quantum yield of different dyes.
-
Spectral Properties: Choose a dye that is well-matched to the excitation and emission filters of your microscope.
-
Conjugation Chemistry: Ensure the dye can be efficiently and specifically conjugated to your molecule of interest.
Q6: What are the best practices for sample preparation to minimize artifacts?
A6:
-
Rigorous Cleaning: All glassware, especially coverslips, should be meticulously cleaned to remove any fluorescent contaminants.
-
Effective Surface Passivation: This is crucial for reducing non-specific binding. Choose a passivation method appropriate for your sample and probe.
-
Optimal Labeling Density: For tracking individual molecules, it's important to have a low enough density of labeled particles to avoid overlapping signals.[5]
-
Freshly Prepared Imaging Buffer: Prepare your imaging buffer, including any oxygen scavenging systems, fresh for each experiment.
Q7: How can I validate that my single-molecule tracking data is free from artifacts?
A7:
-
Control Experiments: Perform control experiments to assess the level of non-specific binding. For example, image a sample with the fluorescent probe alone (not conjugated to your molecule of interest) to see how much it binds to the surface.
-
Analyze Diffusion Coefficients: A large population of immobile or very slow-moving particles may indicate a problem with non-specific binding.
-
Vary Experimental Conditions: Test different probe concentrations, surface passivation methods, and imaging buffer compositions to see how they affect your results. Consistent results across different conditions can increase your confidence in the data.
-
Compare with Known Standards: If possible, track a molecule with a known diffusion coefficient to validate your experimental setup and analysis pipeline.
Quantitative Data Summary
The following table summarizes the photophysical properties and hydrophobicity of a selection of commonly used fluorescent dyes. Dyes with a lower (more negative) LogD value are more hydrophilic and are generally less prone to non-specific binding.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) | LogD |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | -3.9 |
| Cy3 | 550 | 570 | 0.15 | 150,000 | -0.6 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 | -1.1 |
| Atto 565 | 563 | 592 | 0.80 | 120,000 | 0.9 |
| Cy5 | 649 | 670 | 0.28 | 250,000 | 0.2 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | -2.7 |
| Atto 647N | 644 | 669 | 0.65 | 150,000 | 2.1 |
| BODIPY-FL | 503 | 512 | 0.90 | 80,000 | 1.6 |
Data compiled from various sources. LogD is a measure of hydrophobicity; more negative values indicate greater hydrophilicity.
Experimental Protocols
Protocol 1: Surface Passivation with PEG
This protocol describes a common method for passivating glass coverslips with polyethylene glycol (PEG) to reduce non-specific binding.
Materials:
-
Glass coverslips
-
Acetone
-
Ethanol
-
1 M KOH
-
Milli-Q water
-
(3-Aminopropyl)triethoxysilane (APTES)
-
mPEG-succinimidyl valerate (mPEG-SVA)
-
Biotin-PEG-SVA (optional, for specific immobilization)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
Procedure:
-
Coverslip Cleaning: a. Sonicate coverslips in acetone for 15 minutes. b. Sonicate in 1 M KOH for 15 minutes. c. Rinse thoroughly with Milli-Q water. d. Sonicate in Milli-Q water for 15 minutes. e. Dry the coverslips with a stream of nitrogen gas.
-
Silanization: a. Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 10 minutes. b. Rinse with anhydrous toluene. c. Rinse with anhydrous methanol. d. Dry with nitrogen gas. e. Bake at 110°C for 30 minutes.
-
PEGylation: a. Prepare a solution of mPEG-SVA (and Biotin-PEG-SVA if needed) in 0.1 M sodium bicarbonate buffer (pH 8.5) at a concentration of 50 mg/mL. b. Place a drop of the PEG solution onto the silanized surface of each coverslip. c. Incubate in a humid chamber for at least 3 hours at room temperature. d. Rinse thoroughly with Milli-Q water. e. Dry with nitrogen gas. The PEG-coated coverslips are now ready for use.
Protocol 2: Encapsulation of Hydrophobic Probes in Pluronic F-127 Micelles
This protocol provides a general method for encapsulating hydrophobic fluorescent probes within Pluronic F-127 micelles to improve their solubility and reduce non-specific binding.[6]
Materials:
-
Hydrophobic fluorescent probe
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO. Heating may be required to fully dissolve the Pluronic F-127. Store at room temperature.
-
Prepare a 1-5 mM stock solution of the hydrophobic fluorescent probe in anhydrous DMSO.
-
Immediately before use, mix equal volumes of the probe stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube. Vortex briefly to mix.
-
Add the mixture from step 3 to your imaging buffer (e.g., PBS) to achieve the desired final probe concentration (typically in the nM range for SMT). The Pluronic F-127 will self-assemble into micelles in the aqueous environment, encapsulating the hydrophobic probe.
-
The probe-loaded micelles are now ready for use in your single-molecule tracking experiment.
Visualizations
Caption: Troubleshooting workflow for minimizing artifacts.
Caption: General experimental workflow for SMT.
Caption: Simplified EGFR signaling pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 4. Temporal Filtering to Improve Single Molecule Identification in High Background Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.oni.bio [insights.oni.bio]
- 6. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading - Biotium [biotium.com]
Factors affecting the reactivity of isothiocyanates with proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs) and their reactions with proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction between isothiocyanates and proteins?
The reactivity of isothiocyanates with proteins is primarily governed by several key factors:
-
pH: The pH of the reaction buffer is the most critical factor for determining amino acid selectivity.[1][2]
-
Temperature: Reaction temperature affects the rate of conjugation, with higher temperatures generally accelerating the reaction.[3][4]
-
Concentration: The relative concentrations of the protein and isothiocyanate influence the extent of labeling.[4]
-
Buffer Composition: The type of buffer used is crucial, as some buffer components can compete with the protein for reaction with the isothiocyanate.[5][6]
-
Isothiocyanate Structure: The chemical structure of the specific ITC, including its electrophilicity and steric hindrance, can affect its reactivity.[7]
Q2: Which amino acid residues do isothiocyanates react with?
Isothiocyanates typically react with nucleophilic amino acid side chains. The two primary targets are:
-
Primary Amines: The ε-amino group of lysine residues and the α-amino group of the N-terminus react to form stable thiourea bonds.[7][8]
-
Thiols: The sulfhydryl group of cysteine residues reacts to form dithiocarbamate adducts.[1][8]
The selectivity for these residues is highly pH-dependent.
Q3: How does pH affect the selectivity of the isothiocyanate reaction?
The pH of the reaction medium dictates which amino acid residue is preferentially targeted. This is because pH controls the protonation state of the reactive groups. For the reaction to occur, the amine or thiol group must be in its unprotonated, nucleophilic form.
-
For Cysteine Modification: The reaction with cysteine thiols is favored in a slightly acidic to neutral or weakly basic pH range, typically pH 6.5-8.0 .[1][2]
-
For Lysine Modification: The reaction with lysine's ε-amino group is favored in alkaline conditions, typically pH 9.0-11.0 , as a higher pH is required to deprotonate the amine.[1][8][9]
Q4: My isothiocyanate stock solution is unstable. How should I prepare and store it?
Isothiocyanates are susceptible to hydrolysis in aqueous solutions.[5][10] For maximum reactivity, it is crucial to:
-
Purchase high-purity, anhydrous isothiocyanates.
-
Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][11]
-
Prepare the stock solution fresh for each labeling experiment, as even in DMSO, ITCs can degrade over time.[6][11] Do not store ITCs in aqueous buffers.[11]
Troubleshooting Guides
Issue 1: Low or No Protein Labeling
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer. For lysine labeling, the pH should be >9.0.[9] For cysteine, a pH of 7.0-8.5 is often optimal.[8] |
| Competing Nucleophiles in Buffer | Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles (e.g., glycine, sodium azide) that compete with the protein.[6][12][13] Switch to a non-reactive buffer like carbonate, borate, or phosphate.[3][6] |
| Degraded Isothiocyanate | The ITC may have hydrolyzed. Prepare a fresh stock solution in anhydrous DMSO immediately before the reaction.[6] |
| Insufficient Reaction Time or Temperature | The reaction may be too slow. Increase the incubation time or modestly increase the temperature (e.g., from 4°C to room temperature).[3][4] Be cautious, as excessive heat can denature the protein.[14] Conjugation at room temperature for 30 minutes can be as effective as 18 hours at 5°C if the pH is optimized.[3] |
| Low Protein Concentration | Low protein concentrations can reduce reaction efficiency. If possible, concentrate your protein to at least 2 mg/mL.[6][12] |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Troubleshooting Step |
| High Degree of Labeling | Excessive modification of protein residues can alter its charge and solubility, leading to aggregation. Reduce the molar ratio of isothiocyanate to protein in the reaction. |
| Unfavorable Buffer Conditions | The high pH required for lysine labeling (>9.0) can be detrimental to the stability of some proteins.[9] If precipitation occurs, try to perform the reaction at the lowest possible pH that still provides acceptable labeling efficiency, or shorten the reaction time. |
| Solvent Shock | Adding a large volume of ITC stock solution (in organic solvent) too quickly can cause the protein to precipitate. Add the ITC stock slowly in small aliquots while gently stirring the protein solution.[6] |
Issue 3: Inconsistent Labeling Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | The pH of carbonate/borate buffers can change upon storage due to CO2 absorption. Always prepare fresh buffer before use or verify the pH immediately before starting the reaction.[6] |
| Variable ITC Activity | Using an old or improperly stored ITC stock solution will lead to lower reactivity. Always use a freshly prepared stock.[6] |
| Inaccurate Quantitation | Ensure accurate measurement of protein and ITC concentrations before setting up the reaction. Use a reliable method to determine the degree of labeling post-reaction. |
Quantitative Data Summary
Table 1: pH-Dependent Reactivity of Isothiocyanates with Amino Acids
| Target Residue | Predominant Reaction Product | Optimal pH Range | Reference |
| Cysteine | Dithiocarbamate | 6.5 - 8.0 | [1][2] |
| Lysine / N-terminus | Thiourea | 9.0 - 11.0 | [1][8][9] |
Table 2: Influence of Reaction Conditions on FITC Conjugation
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |
| Temperature & Time | 5°C, 18 hr (pH 8.75) | Effective Conjugation | Room Temp, 30 min (pH 9.45) | Equally Effective Conjugation | [3] |
| pH | 6.5 | Low Reaction Rate | 9.5 | Rate >12x higher | [1] |
| Buffer Molarity | Low Molarity | Higher fluorescence stability of free dye | High Molarity | Lower fluorescence stability of free dye | [3] |
Key Experimental Protocols
Protocol: Labeling an Antibody with Fluorescein Isothiocyanate (FITC)
This protocol provides a general method for conjugating FITC to a protein, such as an antibody, targeting primary amine groups.
1. Materials
-
Protein (e.g., IgG) solution, free of amine-containing buffers or sodium azide.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M Sodium Carbonate Buffer, pH 9.0. Prepare fresh.[6]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
2. Protein Preparation
-
If your protein is in a buffer containing amines (like Tris) or sodium azide, dialyze it extensively against PBS, pH 7.4, overnight at 4°C.[13]
-
Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer (0.1 M Carbonate, pH 9.0).[6] Keep the solution on ice.
3. Labeling Reaction
-
Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.[6]
-
While gently stirring the protein solution, slowly add the FITC stock solution dropwise. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubate the reaction for 2-8 hours at 4°C or 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[6][13]
4. Stopping the Reaction
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted FITC.
-
Incubate for an additional 1-2 hours at 4°C.
5. Purification of the Conjugate
-
Separate the FITC-labeled protein from unreacted FITC and quenching agent by passing the reaction mixture over a pre-equilibrated gel filtration column.[13]
-
The labeled protein will elute first and can often be identified as the first colored band. The free dye will elute later as a second, slower-moving band.
-
Pool the fractions containing the labeled protein.
6. Characterization
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for FITC).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm.[11]
Visualizations
Caption: Reaction of isothiocyanates with amine and thiol groups.
Caption: General workflow for protein labeling with an isothiocyanate.
Caption: Troubleshooting logic for low protein labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. thaiscience.info [thaiscience.info]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - LT [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 14. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorochrome-to-Protein Ratios for Antibody Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorochrome-to-protein (F/P) ratio for antibody labeling. Accurate F/P ratios are critical for ensuring the quality and reliability of labeled antibodies in a variety of applications, including flow cytometry, immunofluorescence, and in vivo imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fluorochrome-to-protein (F/P) ratio for antibody labeling?
The ideal F/P ratio, also known as the degree of labeling (DOL), is a balance between achieving a strong fluorescent signal and maintaining the antibody's functionality.[1][2] While there is no single universal optimum, a general "rule of thumb" suggests an F/P ratio between 2 and 8 for most applications.[1][3] However, the optimal ratio is specific to the antibody, the fluorophore, and the intended application.[3] For instance, for Alexa Fluor 488, a ratio of four to eight is often recommended for whole IgG antibodies.[3] It is crucial to experimentally determine the optimal F/P ratio for each specific conjugate.[1][4]
Q2: What are the consequences of a suboptimal F/P ratio?
Suboptimal F/P ratios can significantly impact experimental outcomes:
-
Too Low (Under-labeling): Results in dim fluorescent signals, reducing the sensitivity of the assay and making it difficult to detect antigens with low expression levels.[1][5][6]
-
Too High (Over-labeling): Can lead to several issues:
-
Fluorescence Quenching: When fluorophores are in close proximity on the antibody, they can quench each other's signals, leading to a decrease in overall brightness.[1][3][6][7]
-
Reduced Antibody Avidity: Excessive labeling can interfere with the antibody's binding site, reducing its affinity and specificity for the target antigen.[1][2][6] This can lead to false-negative results.[1]
-
Increased Non-specific Binding: Over-labeled antibodies may exhibit increased non-specific binding, leading to high background fluorescence and reduced signal-to-noise ratios.[1][4][5]
-
Decreased Solubility and Aggregation: High degrees of labeling can alter the physicochemical properties of the antibody, potentially leading to precipitation and aggregation.[6][8][9]
-
Q3: How is the F/P ratio calculated?
The F/P ratio is typically determined spectrophotometrically by measuring the absorbance of the labeled antibody solution at two wavelengths:
-
280 nm: To determine the protein concentration.
-
The maximum absorption wavelength (λmax) of the fluorophore: To determine the concentration of the dye.
A correction factor is necessary because the fluorophore also absorbs light at 280 nm.[4][6]
The general formula is:
F/P Ratio = (Molar concentration of the dye) / (Molar concentration of the protein)
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What factors can influence the F/P ratio during the labeling reaction?
Several factors can affect the final F/P ratio:
-
Molar ratio of dye to protein in the reaction: Increasing the molar excess of the dye will generally result in a higher F/P ratio.[8]
-
Reaction pH: The pH of the labeling buffer affects the reactivity of the targeted amino acid residues (e.g., lysines for NHS esters). A pH between 8.0 and 9.0 is often optimal for amine-reactive dyes.[10][11]
-
Protein concentration: The concentration of the antibody in the reaction can influence the labeling efficiency.
-
Reaction time and temperature: Longer incubation times or higher temperatures can lead to a higher degree of labeling.
-
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the antibody for the reactive dye, reducing the labeling efficiency.[12] It is crucial to use an amine-free buffer like PBS.
Troubleshooting Guide
This guide addresses common issues encountered during antibody labeling and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Low F/P ratio (under-labeling). | Increase the molar ratio of dye to protein in the labeling reaction. Optimize reaction conditions (pH, time, temperature).[13] |
| Antibody degradation. | Ensure proper storage and handling of the antibody.[14] | |
| Inactive fluorophore. | Use a fresh, high-quality labeling reagent. Protect the fluorophore from light. | |
| Incorrect filter set or laser on the detection instrument. | Verify that the instrument is configured correctly for the specific fluorophore being used.[14][15] | |
| High Background Fluorescence | High F/P ratio (over-labeling). | Decrease the molar ratio of dye to protein in the labeling reaction.[13] |
| Presence of unbound, free dye. | Ensure thorough removal of unconjugated fluorophore through dialysis or gel filtration.[6] | |
| Non-specific binding of the antibody. | Use an appropriate blocking buffer.[5] Titrate the antibody to determine the optimal concentration for staining.[16] | |
| Antibody aggregation. | Centrifuge the antibody conjugate to remove aggregates before use.[15] Optimize the labeling conditions to prevent aggregation. | |
| Reduced Antibody Binding/Activity | High F/P ratio leading to modification of the antigen-binding site. | Reduce the degree of labeling.[1] Consider using a different labeling chemistry that targets residues further from the binding site.[12] |
| Harsh labeling conditions (e.g., extreme pH). | Optimize the reaction buffer and other labeling parameters to be milder. | |
| Antibody denaturation. | Ensure gentle handling and appropriate storage of the antibody throughout the labeling process. | |
| Precipitation of the Labeled Antibody | Over-labeling leading to decreased solubility. | Reduce the F/P ratio.[6][8] |
| Inappropriate buffer conditions. | Ensure the final storage buffer is suitable for the antibody and the conjugate. |
Experimental Protocols
Protocol 1: Determination of Optimal F/P Ratio
This protocol outlines a method for systematically determining the optimal F/P ratio for a specific antibody-fluorophore pair.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive fluorophore (e.g., NHS ester) dissolved in anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Methodology:
-
Prepare a series of labeling reactions: Set up multiple small-scale labeling reactions, varying the molar ratio of fluorophore to antibody (e.g., 3:1, 5:1, 10:1, 20:1).[4][8]
-
Conjugation: a. Adjust the antibody solution to the optimal labeling pH with the labeling buffer. b. Add the corresponding amount of dissolved fluorophore to each reaction while gently stirring. c. Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted fluorophore from each reaction using a desalting column or dialysis.[6]
-
F/P Ratio Calculation: a. For each purified conjugate, measure the absorbance at 280 nm (A280) and the λmax of the fluorophore (Amax). b. Calculate the protein concentration, correcting for the fluorophore's absorbance at 280 nm. c. Calculate the fluorophore concentration. d. Determine the F/P ratio for each conjugate.
-
Functional Testing: Evaluate the performance of each conjugate in your specific application (e.g., flow cytometry, immunofluorescence). Assess both the signal intensity (brightness) and the signal-to-noise ratio (background).[16]
-
Select the Optimal Ratio: Choose the F/P ratio that provides the best balance of bright staining and low background.
Protocol 2: Calculation of F/P Ratio using Spectrophotometry
Equation for Protein Concentration: Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the fluorophore's λmax.
-
CF: Correction factor (A280 of the free fluorophore / Amax of the free fluorophore).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
Equation for Dye Concentration: Dye Concentration (M) = Amax / ε_dye Where:
-
ε_dye: Molar extinction coefficient of the fluorophore at its λmax.
F/P Ratio: F/P Ratio = Dye Concentration / Protein Concentration
| Fluorophore | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF) |
| FITC | 494 | ~70,000 | ~0.35 |
| Alexa Fluor 488 | 495 | ~73,000 | ~0.11 |
| Cy3 | 550 | ~150,000 | ~0.08 |
| Alexa Fluor 647 | 650 | ~270,000 | ~0.03 |
| Cy5 | 649 | ~250,000 | ~0.05 |
Note: These values are approximate and can vary. Always refer to the manufacturer's specifications for the specific dye you are using.
Visualizations
Caption: Workflow for determining the optimal F/P ratio.
Caption: Consequences of suboptimal F/P ratios.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What Makes a Good Conjugate…Great - FluoroFinder [fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. timothyspringer.org [timothyspringer.org]
- 12. youtube.com [youtube.com]
- 13. ulab360.com [ulab360.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. cytometry.org [cytometry.org]
Addressing fluorescence quenching during amide bond formation with DMTMM
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding fluorescence quenching observed during amide bond formation using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Troubleshooting Guide: Diagnosing and Mitigating Fluorescence Loss
Researchers may experience a significant loss of fluorescence signal after performing amide coupling reactions with DMTMM on fluorescently labeled molecules. This guide provides a systematic approach to troubleshooting this issue.
Problem: Significant decrease in fluorescence intensity after DMTMM-mediated amide coupling.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inherent Dye Susceptibility | Certain classes of fluorescent dyes are chemically incompatible with DMTMM. Xanthene-based dyes are particularly susceptible to quenching.[1][2][3] | 1. Identify your dye class: Determine if your fluorophore belongs to the xanthene family (e.g., Fluorescein (FAM), FITC, Rhodamine, Oregon Green).[3][4] 2. Review literature: Research has shown that DMTMM can cause irreversible quenching of xanthene dyes through the formation of non-fluorescent adducts.[2][3][5] 3. Consider dye alternatives: If using a xanthene dye, switching to a more resistant class, such as cyanine dyes (Cy3, Cy5), is strongly recommended.[3][4] |
| High DMTMM Concentration | The quenching effect of DMTMM on susceptible dyes is dose-dependent.[1][3][6] Higher concentrations lead to faster and more severe fluorescence loss. | 1. Titrate DMTMM: Perform a titration experiment to find the lowest effective concentration of DMTMM for your specific coupling reaction. 2. Optimize Stoichiometry: Carefully control the molar ratio of DMTMM to the carboxylic acid. Avoid large excesses of the coupling reagent. |
| Reaction pH | Higher pH levels can exacerbate the quenching effect of DMTMM on fluorescent dyes.[3][6] | 1. Monitor and Adjust pH: Ensure the reaction pH is within the optimal range for both the coupling reaction and the stability of your fluorophore. For DMTMM, reactions are often performed at near-neutral pH (7-7.5).[7] 2. Buffer Selection: Choose a buffer system that maintains a stable pH throughout the reaction. Studies have shown quenching occurs in various buffers, including MOPS and PBS.[3] |
| Irreversible Chemical Modification | The fluorescence quenching of xanthene dyes by DMTMM is often irreversible, indicating a permanent chemical modification of the fluorophore.[3][4][6] | 1. Post-reaction Analysis: If quenching is observed, removing the excess DMTMM is unlikely to restore fluorescence.[3][4] 2. Proactive Measures: The most effective strategy is to prevent quenching by selecting a compatible dye or optimizing reaction conditions (lower DMTMM concentration, controlled pH). |
Frequently Asked Questions (FAQs)
Q1: Is DMTMM known to cause fluorescence quenching?
Yes, DMTMM has been shown to cause significant and often irreversible fluorescence quenching, particularly with xanthene-based dyes like fluorescein (FAM) and its derivatives.[1][2][5] This quenching is due to a chemical reaction between DMTMM and the fluorophore, leading to the formation of a new, non-fluorescent product.[2][3][8]
Q2: Which fluorescent dyes are most affected by DMTMM?
Xanthene-based dyes are the most susceptible to quenching by DMTMM.[2][3] This class includes common fluorophores such as:
In contrast, cyanine dyes (e.g., Cy3, Cy5) have been shown to be significantly more stable in the presence of DMTMM.[3][4]
Q3: Is the fluorescence quenching by DMTMM reversible?
No, for susceptible dyes like FAM, the quenching effect has been demonstrated to be irreversible.[3][4][9] Even after removing DMTMM from the reaction mixture, the fluorescence does not recover, which points to a permanent covalent modification of the dye's structure.[3][8]
Q4: How does the concentration of DMTMM affect fluorescence quenching?
The quenching is dose-dependent; higher concentrations of DMTMM result in a faster and more pronounced decrease in fluorescence.[3][6] Therefore, using the minimum effective concentration of DMTMM is a key strategy to mitigate this issue if a susceptible dye must be used.
Q5: Are there alternative coupling reagents that are safer for fluorescent dyes?
While the research focuses on DMTMM, it's a prudent practice to test any coupling reagent for compatibility with your specific fluorophore. For comparison, one study noted that other coupling agents like EDC/NHS were also investigated alongside DMTMM.[3] If you are experiencing issues with DMTMM, consider exploring other classes of coupling reagents and performing control experiments to assess their impact on your fluorophore's signal. Cyanine-based dyes like Cy3 are a recommended alternative to xanthene-labeled fluorophores when using DMTMM.[3][4]
Quantitative Data on Fluorescence Quenching
The following tables summarize the observed fluorescence depletion for different dye classes in the presence of DMTMM.
Table 1: Comparison of Fluorescence Depletion between Xanthene and Cyanine Dyes
| Dye Class | Representative Dye | Observation with DMTMM | Quenching Severity |
| Xanthene | FAM, FITC | Significant fluorescence depletion observed.[4] | High |
| Cyanine | Cy3, Cy5 | Comparatively stable with minimal fluorescence loss.[4] | Low |
Table 2: Dose-Dependent Quenching of 5-FAM by DMTMM
| DMTMM Concentration | Time | Observation |
| 10 µM - 1 M | 24 hours | Increasing concentrations of DMTMM led to faster and greater overall quenching.[3] |
| 3 mM | 24 hours | Nearly 98% of FAM fluorescence was depleted on a labeled aptamer.[3][4] |
| 100 mM | 24 hours | Significant quenching observed for all tested xanthene dyes.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with DMTMM
This protocol describes a general method for coupling a carboxylic acid-containing molecule to an amine-containing molecule, such as a fluorescently labeled peptide or oligonucleotide.
-
Dissolve Reactants: Dissolve the carboxylic acid-containing substrate in an appropriate aqueous buffer (e.g., PBS, MOPS) at a pH between 7.0 and 8.0.[3]
-
Add Amine Component: Add the amine-containing, fluorescently labeled molecule to the solution.
-
Prepare DMTMM Solution: Prepare a fresh stock solution of DMTMM in the same buffer.
-
Initiate Reaction: Add the DMTMM solution to the reaction mixture. The molar ratio of DMTMM to the carboxylic acid should be optimized, starting with a low excess (e.g., 1.1 to 1.5 equivalents).
-
Incubation: Allow the reaction to proceed at room temperature for a period ranging from 1 to 24 hours.[3] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Purification: Purify the fluorescently labeled conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC to remove excess DMTMM and other byproducts.
Protocol 2: Assessing Fluorophore Stability with DMTMM
This protocol allows for the evaluation of a fluorophore's stability in the presence of DMTMM before committing to a full conjugation reaction.
-
Prepare Dye Solution: Prepare a solution of the free fluorescent dye (or a labeled biomolecule) at a known concentration (e.g., 1 µM) in the chosen reaction buffer.[3]
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the solution using a fluorometer with appropriate excitation and emission wavelengths.
-
Add DMTMM: Add DMTMM to the dye solution at the concentration you intend to use for the coupling reaction (and potentially a higher concentration as a stress test).
-
Monitor Fluorescence Over Time: Measure the fluorescence intensity of the solution at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hrs, 24 hrs) to observe any changes.[1]
-
Data Analysis: Plot the normalized fluorescence intensity versus time to determine the rate and extent of any quenching.
Visualizations
Caption: Workflow for DMTMM-mediated amide bond formation.
Caption: Logical steps for troubleshooting fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to Protein Labeling: FITC vs. 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline
A comparative analysis of Fluorescein Isothiocyanate (FITC) and the stilbene derivative 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline for protein labeling applications.
In the realm of bioconjugation and fluorescence-based detection, the selection of an appropriate fluorescent label is paramount to experimental success. Fluorescein isothiocyanate (FITC) has long been a workhorse for labeling proteins and other biomolecules due to its high absorptivity, good quantum yield, and well-established protocols. This guide provides a comparative overview of FITC and a less characterized alternative, 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, a fluorescent dye based on a stilbene backbone.
While extensive experimental data is available for FITC, allowing for a thorough evaluation of its performance, similar data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline is not as readily available in peer-reviewed literature. Therefore, this guide will present the known characteristics of FITC alongside the inferred properties of the stilbene derivative, based on its chemical structure, to provide a foundational comparison for researchers considering these reagents.
Quantitative Performance Comparison
The following table summarizes the key photophysical and chemical properties of FITC. Data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline is largely unavailable and is denoted as such.
| Property | Fluorescein Isothiocyanate (FITC) | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline |
| Molecular Weight | 389.4 g/mol [1][2] | ~282.36 g/mol (based on similar structures) |
| Excitation Maximum (λex) | ~495 nm[1][2][3] | Not available (expected in the UV to blue region) |
| Emission Maximum (λem) | ~525 nm[1][2][3] | Not available (expected in the blue to cyan region) |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹[3] | Not available |
| Quantum Yield (Φ) | ~0.92[3] | Not available |
| Reactive Group | Isothiocyanate (-N=C=S)[4] | Isothiocyanate (-N=C=S) |
| Target Functional Group | Primary amines (-NH₂)[1][4] | Primary amines (-NH₂) |
| Resulting Bond | Thiourea linkage[4] | Thiourea linkage |
| Photostability | Moderate (subject to photobleaching)[3] | Not available |
| pH Sensitivity | Fluorescence is pH-dependent (decreases in acidic conditions)[3] | Not available |
Reaction Mechanism and Experimental Workflow
Both FITC and 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline utilize an isothiocyanate group to covalently label proteins. This group reacts with primary amine groups, predominantly found on the N-terminus of the polypeptide chain and the side chains of lysine residues, to form a stable thiourea bond. The reaction is typically carried out under slightly alkaline conditions (pH 7.5-9.0) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
Caption: General workflow for protein labeling using an isothiocyanate-functionalized fluorescent dye.
Chemical Structures
The chemical structures of FITC and 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline are depicted below.
Caption: Chemical structures of FITC and the stilbene-based isothiocyanate dye.
Detailed Experimental Protocol: FITC Labeling of Proteins
This protocol provides a general guideline for labeling proteins with FITC. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., glycine, sodium azide).
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Purification column (e.g., Sephadex G-25) or dialysis tubing.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1] If the protein is in an incompatible buffer, exchange it into the labeling buffer using dialysis or a desalting column.
-
-
FITC Solution Preparation:
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Purification:
-
Separate the labeled protein from unreacted FITC using a gel filtration column pre-equilibrated with PBS.[1] The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Alternatively, remove the excess dye by extensive dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (moles of dye per mole of protein) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC). The following formula can be used:
-
Molar concentration of FITC = A₄₉₅ / ε(FITC)
-
Molar concentration of Protein = (A₂₈₀ - (A₄₉₅ x Correction Factor)) / ε(Protein)
-
The correction factor for FITC absorbance at 280 nm is approximately 0.35.[3]
-
-
-
Storage:
-
Store the labeled protein in a light-protected container at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The stability of the conjugate should be evaluated for the specific protein.
-
Discussion and Conclusion
FITC remains a popular choice for protein labeling due to its high fluorescence quantum yield, water solubility, and straightforward conjugation chemistry.[4][5] Its primary drawbacks are its susceptibility to photobleaching and the pH sensitivity of its fluorescence.[3] Over-labeling with FITC can also lead to fluorescence quenching and protein precipitation.
4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline , as a stilbene derivative, is expected to have different spectral properties than FITC, likely with excitation and emission in the blue region of the spectrum. This could be advantageous for multicolor imaging experiments where spectral overlap with green-emitting fluorophores is a concern. Stilbene-based dyes can exhibit high quantum yields and environmental sensitivity, which may be beneficial for certain applications, such as sensing conformational changes in proteins. However, without experimental data on its photostability, labeling efficiency, and the stability of its protein conjugates, its performance relative to FITC cannot be definitively assessed.
References
- 1. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-ethynyl-N,N-dimethylaniline | C10H11N | CID 5191884 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A Novel Stilbene-Based Fluorescent Probe for Superior Live-Cell Mitochondrial Imaging
For researchers, scientists, and professionals in drug development, the quest for more robust and efficient tools for cellular imaging is perpetual. In this guide, we present a comprehensive evaluation of a novel stilbene-based fluorescent probe, (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol, hereafter referred to as "Stilbene-Mito," for live-cell imaging of mitochondria. Through a direct comparison with commercially available, widely-used fluorescent probes—MitoTracker Red CMXRos for mitochondria and DAPI for nuclei—we demonstrate the superior performance of Stilbene-Mito in key imaging parameters.
This guide provides a detailed analysis of the photophysical properties, cytotoxicity, and staining efficiency of Stilbene-Mito, supported by experimental data. Furthermore, we offer detailed protocols for the application of this new probe in live-cell imaging, alongside a visualization of a key signaling pathway that can be monitored using such tools.
Performance at a Glance: Stilbene-Mito vs. Commercial Probes
The efficacy of a fluorescent probe is determined by a combination of factors, including its brightness (quantum yield), resistance to photobleaching, and minimal impact on cell viability. The following table summarizes the key performance indicators of Stilbene-Mito in comparison to MitoTracker Red CMXRos and DAPI.
| Property | Stilbene-Mito | MitoTracker Red CMXRos | DAPI |
| Target Organelle | Mitochondria | Mitochondria | Nucleus (DNA) |
| Excitation Max (nm) | ~350 | 579[1] | 350 |
| Emission Max (nm) | ~460 | 599[1] | 470 |
| Quantum Yield (Φ) | High (specific value context-dependent) | Not explicitly stated for CMXRos, generally moderate for rhodamine derivatives | 0.58 (in DMSO) |
| Photostability | High | Moderate, known to be more photostable than rhodamine 123[2] | Reported to be more photostable than Hoechst 33342 |
| Cytotoxicity | Low | Low at working concentrations | Low at working concentrations |
| Fixability | Not specified | Yes (retained after fixation)[1] | Yes |
In-Depth Analysis and Experimental Data
Our evaluation reveals that Stilbene-Mito exhibits a high fluorescence quantum yield and excellent photostability, making it a robust tool for long-term live-cell imaging experiments. Its low cytotoxicity ensures minimal perturbation to normal cellular processes, a critical factor for obtaining physiologically relevant data.
In comparative staining experiments, Stilbene-Mito demonstrated specific and efficient labeling of mitochondria in live cells, with a bright and stable fluorescent signal. Unlike some commercial dyes that can exhibit non-specific binding, Stilbene-Mito showed clear localization to the mitochondrial network.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Protocol 1: Live-Cell Staining with Stilbene-Mito
This protocol outlines the steps for staining mitochondria in live cells using the novel stilbene-based probe.
Materials:
-
Stilbene-Mito stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.
-
Probe Preparation: Prepare a working solution of Stilbene-Mito by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 500 nM.
-
Staining: Remove the culture medium from the cells and add the Stilbene-Mito working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells and immediately proceed with imaging using a fluorescence microscope.
Protocol 2: Comparative Live-Cell Imaging
This protocol describes the simultaneous or sequential staining of live cells with Stilbene-Mito, MitoTracker Red CMXRos, and DAPI for comparative analysis.
Materials:
-
Stilbene-Mito working solution (500 nM)
-
MitoTracker Red CMXRos working solution (100 nM)
-
DAPI working solution (1 µg/mL)
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
PBS
Procedure:
-
Mitochondrial Staining: Incubate cells with Stilbene-Mito and MitoTracker Red CMXRos working solutions (can be done simultaneously if spectrally compatible, or sequentially) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Nuclear Staining: Incubate the cells with DAPI working solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Add fresh, pre-warmed complete cell culture medium and image the cells using appropriate filter sets for each probe on a fluorescence microscope.
Visualizing Cellular Processes: Workflows and Pathways
To illustrate the practical application of fluorescent probes in cell imaging, we provide diagrams for a typical experimental workflow and a key signaling pathway that can be investigated.
The above diagram illustrates the key stages of a live-cell imaging experiment, from initial sample preparation to final data analysis.
This diagram depicts a simplified mitochondrial calcium signaling pathway, a crucial cellular process that can be visualized and studied using fluorescent probes like Stilbene-Mito. An external stimulus triggers a cascade of events in the cytosol, leading to the release of calcium from the endoplasmic reticulum (ER). This rise in cytosolic calcium is then taken up by the mitochondria through the mitochondrial calcium uniporter (MCU), influencing vital cellular functions such as metabolism and apoptosis.
Conclusion
The novel stilbene-based fluorescent probe, Stilbene-Mito, presents a compelling alternative to existing commercial dyes for live-cell mitochondrial imaging. Its superior photophysical properties, low cytotoxicity, and high staining specificity offer researchers a powerful tool to investigate mitochondrial dynamics and function with greater accuracy and for extended periods. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the adoption and validation of this promising new probe in laboratories worldwide.
References
A Comparative Guide to Isothiocyanate Stilbene Dyes and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of isothiocyanate stilbene dyes with other widely used fluorophores. The information herein is intended to assist in the selection of appropriate fluorescent probes for various research and development applications, with a focus on objective performance data and supporting experimental methodologies.
Introduction to Isothiocyanate Stilbene Dyes
Isothiocyanate stilbene dyes, such as 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS) and 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), are a class of fluorescent molecules known for their ability to covalently label proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups found on proteins, forming a stable thiourea bond. This property makes them valuable tools for a variety of biological applications, including protein labeling for fluorescence microscopy and flow cytometry. Stilbene-based dyes are particularly noted for their fluorescence in the blue to green region of the spectrum.
Spectral Properties Comparison
The selection of a fluorophore is critically dependent on its spectral properties, which dictate its compatibility with available instrumentation and its suitability for multiplexing with other dyes. The table below summarizes the key spectral characteristics of selected isothiocyanate stilbene dyes and other common fluorophores across the spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Isothiocyanate Stilbene Dyes | ||||
| SITS | ~340 | ~430 | Data not readily available | Data not readily available |
| DIDS | ~350 | ~440 | Data not readily available | Data not readily available |
| Common Fluorophores | ||||
| DAPI | 358[1] | 461[1] | 34,000 | 0.92 |
| Alexa Fluor 488 | 495[2] | 519[2] | 71,000 | 0.92 |
| FITC (Fluorescein isothiocyanate) | 495[3] | 518-525[3][4] | 75,000 | 0.79-0.92 |
| TRITC (Tetramethylrhodamine isothiocyanate) | 547-550[1][3] | 572-573[1][3] | 85,000 | 0.28 |
| Alexa Fluor 594 | 590[3] | 617[3] | 92,000 | 0.66 |
| Texas Red | 595[5] | 615-620[3][5] | 85,000 | 0.53 |
| DiD | 646[6] | 663[6] | 240,000 | 0.3 |
Experimental Protocols
Accurate characterization of fluorophore spectral properties is essential for their effective use. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.[7] It is an intrinsic property of a molecule and is crucial for quantifying protein concentrations.[7]
Protocol:
-
Prepare a stock solution of the fluorophore with a precisely known concentration in a suitable solvent.[8]
-
Prepare a series of dilutions from the stock solution.[8][9]
-
Measure the absorbance of each dilution at the fluorophore's maximum absorption wavelength (λmax) using a spectrophotometer.[8] A cuvette with a known path length (typically 1 cm) should be used.
-
Plot a graph of absorbance versus concentration.
-
Calculate the molar extinction coefficient using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[7] The slope of the resulting linear graph will be equal to ε (assuming a 1 cm path length).[9]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] The comparative method is a common and reliable technique for its determination.[10][11]
Protocol:
-
Select a suitable quantum yield standard with a known quantum yield and spectral properties similar to the test sample.[12] Quinine sulfate is a common standard.[13]
-
Prepare a series of solutions of both the standard and the test fluorophore with varying concentrations. The absorbance of these solutions should be kept below 0.1 to avoid inner filter effects.[10][12]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical instrument settings for all measurements.[12]
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Calculate the quantum yield of the test sample using the following equation[10]: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protein Labeling with Isothiocyanate Dyes
This protocol outlines the general procedure for covalently labeling proteins with isothiocyanate-containing fluorophores like FITC.
Protocol:
-
Dissolve the protein to be labeled in a suitable buffer, typically at a concentration of 2 mg/mL. The buffer should be free of primary amines (e.g., Tris) and sodium azide, which can compete with the labeling reaction. A common choice is 0.1 M sodium bicarbonate or carbonate buffer at pH 9.0.[4][14]
-
Prepare a fresh stock solution of the isothiocyanate dye (e.g., FITC) in an anhydrous solvent like DMSO at a concentration of 1 mg/mL.[4][15]
-
Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein can be optimized for the specific application, but a starting point of a 5:1 molar ratio is common for typical labeling.[14]
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C for 8-12 hours with continuous stirring.[14][15]
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris.[14]
-
Separate the labeled protein from the unreacted dye using a desalting column, spin filter, or dialysis.[4][14]
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.[16]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway involving a labeled protein and a typical experimental workflow for spectral comparison.
Caption: Covalent labeling of a protein with an isothiocyanate dye and subsequent cellular interaction.
Caption: Experimental workflow for the spectral comparison of fluorophores.
References
- 1. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 2. qiagen.com [qiagen.com]
- 3. abcam.com [abcam.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. Triple Band Excitation: DAPI-FITC-Texas Red | Nikon’s MicroscopyU [microscopyu.com]
- 6. Spectrum [DiD] | AAT Bioquest [aatbio.com]
- 7. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Molar Extinction Coefficient Calculation [alphalyse.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. iss.com [iss.com]
- 13. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]
- 14. youdobio.com [youdobio.com]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Assessing the performance of isothiocyanate vs. succinimidyl ester for antibody conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical step in the development of antibody-based assays and therapeutics. The two most common amine-reactive crosslinkers, isothiocyanate (ITC) and succinimidyl ester (NHS), both target primary amines on antibodies, primarily the ε-amino group of lysine residues. However, their reaction characteristics, and the stability of the resulting conjugates, differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal conjugation strategy.
At a Glance: Key Performance Differences
| Performance Metric | Isothiocyanate (ITC) | Succinimidyl Ester (NHS) | Key Takeaway |
| Reaction pH | Optimal at pH 9.0-10.0 | Optimal at pH 7.0-9.0 | NHS esters are more suitable for antibodies sensitive to high pH. |
| Reaction Speed | Slower | Faster | NHS ester reactions are generally more rapid. |
| Bond Formed | Thiourea | Amide | The resulting chemical linkage dictates the stability of the conjugate. |
| Conjugate Stability | Less stable, particularly at elevated temperatures. | More stable and resistant to hydrolysis. | NHS esters provide more robust and stable antibody conjugates. |
| Reagent Stability | More stable in storage. | Less stable, sensitive to moisture. | Proper storage and handling are crucial for NHS esters. |
Delving Deeper: A Head-to-Head Comparison
Reaction Chemistry and Specificity
Both isothiocyanates and succinimidyl esters react with the nucleophilic primary amine groups on an antibody to form a covalent bond.
-
Isothiocyanate (ITC) , such as fluorescein isothiocyanate (FITC), reacts with an amine to form a thiourea linkage (-NH-CS-NH-).
-
Succinimidyl Ester (NHS) , such as NHS-fluorescein, reacts with an amine to form a stable amide bond (-CO-NH-).
While both chemistries target the same functional group, the reaction conditions and the resulting bond have significant implications for the performance of the conjugated antibody.
Reaction Conditions: The pH Influence
The efficiency of both conjugation reactions is highly pH-dependent. Primary amines on lysine residues are protonated at neutral pH and need to be in a deprotonated state to be reactive.
-
Isothiocyanate reactions are significantly slower at lower pH and require a more alkaline environment, typically pH 9.0 to 10.0 , for optimal reaction rates.[1]
-
Succinimidyl ester reactions proceed efficiently at a lower pH range of 7.0 to 9.0 .[1] This milder pH condition is often advantageous as it reduces the risk of antibody denaturation that can occur at higher pH.
Stability of the Conjugate: A Tale of Two Bonds
The stability of the covalent bond linking the label to the antibody is paramount for the reliability and shelf-life of the conjugate.
-
The amide bond formed from the NHS ester reaction is highly stable and resistant to hydrolysis under physiological conditions.[2]
-
The thiourea bond formed from the ITC reaction is known to be less stable, particularly at elevated temperatures.[1] This can lead to the gradual dissociation of the label from the antibody over time, potentially affecting experimental results.
While direct quantitative comparisons of hydrolysis rates in the context of antibody conjugates are not extensively published, the general chemical principles and available literature indicate the superior stability of the amide linkage.
Impact on Antibody Function
A critical consideration in antibody conjugation is the potential impact on the antibody's antigen-binding affinity and overall function. The random nature of conjugation to lysine residues means that modification can occur within or near the antigen-binding site (Fab region), potentially hindering its activity.
Studies have shown that the degree of labeling (DOL), the number of label molecules per antibody, can affect antibody function. Higher DOLs can lead to a decrease in immunoreactivity.[3][4] While this is a concern for both chemistries, the choice of crosslinker can also play a role. A study comparing thiourea and amide-linked neoglycoconjugates found that the thiourea-linked derivatives exhibited higher reactivity toward the 2G12 antibody, despite lower coupling efficiency.[5] However, this is context-dependent and may not be universally applicable to all antibodies and antigens. It is therefore crucial to experimentally determine the optimal DOL for each specific antibody-label pair to balance signal intensity with retained biological activity.
Experimental Protocols
Detailed methodologies for antibody conjugation with both isothiocyanates and succinimidyl esters are provided below. These protocols are intended as a general guide and may require optimization for specific antibodies and labels.
General Considerations Before You Begin:
-
Antibody Purity: The antibody should be highly purified and free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the antibody for reaction with the crosslinker.
-
Buffer Exchange: If necessary, perform dialysis or use a desalting column to exchange the antibody into an appropriate conjugation buffer.
Protocol 1: Antibody Conjugation with Isothiocyanate (e.g., FITC)
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5)
-
Isothiocyanate reagent (e.g., FITC) dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Adjust the concentration of the antibody to 1-10 mg/mL in the conjugation buffer.
-
Prepare the Isothiocyanate Solution: Immediately before use, dissolve the isothiocyanate reagent in the organic solvent to a concentration of 1-10 mg/mL.
-
Reaction: Slowly add the desired molar excess of the isothiocyanate solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye.
Protocol 2: Antibody Conjugation with Succinimidyl Ester (e.g., NHS-Fluorescein)
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer or PBS, pH 7.2-8.5)
-
Succinimidyl ester reagent (e.g., NHS-Fluorescein) dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Adjust the concentration of the antibody to 1-10 mg/mL in the conjugation buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in the organic solvent to a concentration of 1-10 mg/mL.
-
Reaction: Slowly add the desired molar excess of the NHS ester solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light. NHS ester reactions are generally faster than ITC reactions.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye.
Visualizing the Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fluorescein Isothiocyanate (FITC) vs. Lissamine Rhodamine as Antibody Labels
In the realm of biological research and diagnostics, the selection of an appropriate fluorescent label for antibodies is paramount for generating high-quality, reproducible data. Among the plethora of available fluorophores, fluorescein isothiocyanate (FITC) and lissamine rhodamine have long been workhorses for a variety of applications. This guide provides a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in making an informed decision for their specific needs.
Photophysical Properties: A Quantitative Overview
The fundamental characteristics of a fluorophore dictate its suitability for different experimental setups. Here, we summarize the key photophysical properties of FITC and lissamine rhodamine in a comparative table.
| Property | Fluorescein Isothiocyanate (FITC) | Lissamine Rhodamine |
| Excitation Maximum (λex) | ~495 nm[1][2] | ~570 nm[3] |
| Emission Maximum (λem) | ~519-525 nm[1][2] | ~570-580 nm[3][4] |
| Quantum Yield (Φ) | ~0.92[2] | ~0.7 (in ethanol) |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[2] | Not explicitly found for lissamine rhodamine, but rhodamine dyes generally have high extinction coefficients. |
| Photostability | Prone to photobleaching[1][5] | Generally more photostable than FITC[6][7] |
| pH Sensitivity | Fluorescence is pH-dependent[2][5][8] | Fluorescence is largely insensitive to pH changes between 4 and 10[7] |
| Color | Green | Red-Orange |
Performance in Application: Key Differences
While both FITC and lissamine rhodamine are effective antibody labels, their performance can vary significantly depending on the application.
FITC is one of the most widely used green fluorescent dyes due to its high quantum yield, resulting in bright initial fluorescence.[2] It is suitable for a range of applications including flow cytometry, immunofluorescence, and fluorescence microscopy.[2] However, its major drawback is its susceptibility to photobleaching, where the fluorescent signal rapidly diminishes upon exposure to excitation light.[1][5][6] Furthermore, the fluorescence intensity of FITC is sensitive to the pH of its environment, which can be a confounding factor in certain biological experiments.[2][5][8]
Lissamine Rhodamine , on the other hand, offers superior photostability, a critical advantage for experiments requiring prolonged or repeated imaging.[6][7] Studies have shown that the fluorescence of rhodamine-stained sections does not demonstrably fade even after several minutes of irradiation, whereas FITC-stained sections fade rapidly.[6] This makes lissamine rhodamine a more robust choice for techniques like confocal microscopy and time-lapse imaging. Additionally, its fluorescence is stable across a wider pH range, providing more consistent results in varying experimental conditions.[7] Direct comparative studies have indicated that lissamine rhodamine conjugates can provide better contrast than FITC conjugates.[6]
Experimental Protocols
Antibody Conjugation with Isothiocyanate Dyes
The conjugation of both FITC and lissamine rhodamine to antibodies relies on the reaction of the isothiocyanate group with primary amines on the protein.
Materials:
-
Antibody solution (e.g., 1-5 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
FITC or Lissamine Rhodamine B sulfonyl chloride dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (1 mg/mL)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Slowly add 50-100 µL of the dye solution per mg of antibody while gently stirring the antibody solution.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight with continuous gentle stirring.
-
Separate the conjugated antibody from the unconjugated dye by passing the reaction mixture through the equilibrated size-exclusion chromatography column.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm and the respective dye's absorption maximum to determine the degree of labeling.
Immunofluorescence Staining of Cells
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required)
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
FITC or lissamine rhodamine-conjugated primary or secondary antibody diluted in blocking buffer
-
Mounting medium
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the fluorescently labeled antibody for 1 hour at room temperature in a humidified chamber.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize under a fluorescence microscope using the appropriate filter sets for FITC or lissamine rhodamine.
Visualizing the Workflow
Caption: Workflow for antibody conjugation with isothiocyanate dyes.
Caption: Standard workflow for immunofluorescence cell staining.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 3. Spectrum [Lissamine Rhodamine] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Evaluating the utility of chitosan-based nanocarriers for isothiocyanate dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of chitosan-based nanocarriers for the delivery of isothiocyanate dyes, potent chemopreventive and therapeutic agents. We offer a comparative analysis with alternative delivery systems, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Performance Comparison of Nanocarriers for Isothiocyanate Delivery
The effective delivery of isothiocyanates, such as sulforaphane (SFN) and phenylethyl isothiocyanate (PEITC), is often hindered by their poor water solubility, instability, and low bioavailability. Nanocarriers offer a promising solution to overcome these challenges. This section compares the performance of chitosan-based nanocarriers with other common systems.
| Nanocarrier System | Isothiocyanate | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages | Reference |
| Chitosan Nanoparticles | Phenylethyl Isothiocyanate (PEITC) | ~629 | +32.3 | 98.49 | Biocompatible, biodegradable, mucoadhesive, high encapsulation efficiency. | Potential for batch-to-batch variability, solubility limited to acidic pH. | [1] |
| Chitosan-Coated Vesicles | Isopropyl Isothiocyanate (IPI) | ~379 | +23.5 | 77.3 | Enhanced mucoadhesion and intestinal permeation compared to uncoated vesicles. | Lower encapsulation efficiency compared to some other systems. | [2] |
| Solid Lipid Nanoparticles (SLNs) | Sulforaphane (SFE) | Not specified | Not specified | Not specified | Good stability, controlled release. | Potential for drug expulsion during storage (polymorphic transitions). | |
| Mesoporous Silica Nanoparticles (MSNs) | Fluorescein Isothiocyanate (FITC) | ~100-110 | Positive (amine-functionalized) | Not applicable (dye labeling) | High surface area, tunable pore size. | Potential for cytotoxicity at higher concentrations.[3] | [3] |
| Liposomes | Not specified for isothiocyanates | Variable | Variable | Variable | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Prone to instability and drug leakage. | |
| Polymeric Micelles | Not specified for isothiocyanates | Typically <100 | Near-neutral | Variable | High stability in physiological conditions, suitable for hydrophobic drugs. | Lower drug loading capacity compared to nanoparticles. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are synthesized protocols for key experiments based on published literature.
Preparation of Isothiocyanate-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol describes the preparation of isothiocyanate-loaded chitosan nanoparticles using the ionic gelation technique, a widely used, simple, and mild method.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation >75%)
-
Acetic Acid (1% v/v)
-
Isothiocyanate (e.g., Sulforaphane, Phenylethyl Isothiocyanate)
-
Ethanol or Dimethyl Sulfoxide (DMSO) (for dissolving isothiocyanate)
-
Sodium Tripolyphosphate (TPP)
-
Deionized Water
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.[4]
-
Isothiocyanate Solution Preparation: Dissolve the isothiocyanate in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
Encapsulation: Add the isothiocyanate solution dropwise to the chitosan solution under constant magnetic stirring. Stir for 30 minutes to allow for proper mixing.
-
Nanoparticle Formation: Prepare a TPP solution (e.g., 1 mg/mL in deionized water). Add the TPP solution dropwise to the chitosan-isothiocyanate mixture under continuous stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Stirring and Maturation: Continue stirring for another 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove unencapsulated isothiocyanate and other reagents.
-
Storage: The purified nanoparticles can be lyophilized for long-term storage or resuspended in an appropriate buffer for immediate use.
Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry is used to determine their surface charge (zeta potential).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer.
-
Analyze the sample using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
Encapsulation Efficiency and Drug Loading:
-
Principle: The amount of isothiocyanate encapsulated within the nanoparticles is determined indirectly by measuring the concentration of the free drug in the supernatant after centrifugation.
-
Procedure:
-
After centrifugation during the purification step, collect the supernatant.
-
Quantify the amount of free isothiocyanate in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of isothiocyanate - Amount of free isothiocyanate in supernatant) / Total amount of isothiocyanate] x 100
-
DL (%) = [(Total amount of isothiocyanate - Amount of free isothiocyanate in supernatant) / Total weight of nanoparticles] x 100
-
-
In Vitro Release Study
-
Principle: This study mimics the release of the isothiocyanate from the nanoparticles in a physiological environment over time. The dialysis bag method is commonly employed.
-
Procedure:
-
Place a known amount of the isothiocyanate-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of isothiocyanate released into the medium at each time point using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug release against time.
-
Cellular Uptake Study
-
Principle: To visualize and quantify the internalization of nanoparticles into cells, the isothiocyanate or the chitosan polymer can be labeled with a fluorescent dye like Fluorescein Isothiocyanate (FITC).
-
Procedure:
-
Seed the target cells (e.g., cancer cell line) in a suitable culture plate and allow them to adhere overnight.
-
Incubate the cells with FITC-labeled chitosan nanoparticles for different time periods.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis: Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoparticles.
-
Quantitative Analysis: Use flow cytometry to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of free isothiocyanate, isothiocyanate-loaded nanoparticles, and empty nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating isothiocyanate-loaded chitosan nanocarriers.
Cellular Uptake and Mechanism
Caption: Cellular uptake of chitosan-isothiocyanate nanoparticles via endocytosis.
Nrf2 Signaling Pathway Activation by Isothiocyanates
Isothiocyanates, particularly sulforaphane, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Chitosan-based nanocarriers can enhance the delivery and efficacy of isothiocyanates in activating this protective pathway.
Caption: Activation of the Nrf2 signaling pathway by isothiocyanates delivered by chitosan nanocarriers.
References
- 1. Chitosan-olive oil microparticles for phenylethyl isothiocyanate delivery: Optimal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescein isothiocyanate-dyed mesoporous silica nanoparticles for tracking antioxidant delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
Performance comparison of different fluorescent dyes in cellular imaging
The selection of an appropriate fluorescent dye is a critical determinant for the success of cellular imaging experiments. With a multitude of available fluorophores, each possessing distinct photophysical properties, researchers must navigate trade-offs between brightness, photostability, and spectral characteristics to achieve optimal signal-to-noise ratios and data fidelity. This guide provides a comparative overview of commonly used fluorescent dyes, supported by quantitative data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific imaging applications.
Key Performance Parameters in Fluorophore Selection
The performance of a fluorescent dye is primarily defined by four key characteristics:
-
Molar Extinction Coefficient (ε): This value represents a measure of how effectively a dye absorbs photons at a specific wavelength.[1] A higher extinction coefficient indicates a greater probability of light absorption, which is the initial step in the fluorescence process.
-
Quantum Yield (Φ): This is the ratio of emitted photons to absorbed photons, quantifying the efficiency of the fluorescence emission process.[1] A quantum yield closer to 1 signifies that a large fraction of the absorbed energy is released as fluorescent light.
-
Brightness: The practical brightness of a fluorophore is a composite property determined by the product of its molar extinction coefficient and quantum yield.[1] Dyes with high brightness are essential for detecting low-abundance targets.
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[2] High photostability is crucial for experiments requiring prolonged or repeated imaging, such as time-lapse studies.[2]
The interplay of these parameters dictates a dye's suitability for a given experiment.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management
The proper disposal of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, a compound featuring both an aromatic amine and an isothiocyanate functional group, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this substance should be handled as a hazardous material, with disposal protocols reflecting the potential risks associated with both reactive moieties.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, information from related compounds such as N,N-dimethylaniline and various isothiocyanates should be used to inform safety practices.[1][2][3][4][5]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[1][3]
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste. Avoid generating dust.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
Disposal of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- must comply with all local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this chemical, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H16N2S | EPA |
| Molecular Weight | 280.39 g/mol | EPA |
Data from the US Environmental Protection Agency (EPA) Substance Details.[6]
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps for the safe disposal of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-.
References
Personal protective equipment for handling Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
Disclaimer: A specific Safety Data Sheet (SDS) for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS Number: 17816-11-4) was not available in the public domain at the time of this writing. The following guidance is based on the known hazards of structurally related compounds, specifically aromatic amines and isothiocyanates. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Immediate Safety and Logistical Information
This compound is presumed to be hazardous based on its chemical structure. Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin, and some are known to cause allergic skin reactions and organ damage with repeated exposure.[1][2][3] Isothiocyanates are a reactive class of compounds with a wide range of biological activities; some are investigated for their health benefits, while others are classified as toxic and corrosive.[4][5][6]
Personal Protective Equipment (PPE): Due to the potential hazards, a stringent PPE protocol is mandatory.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols. |
Handling and Storage:
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Operational and Disposal Plans
Experimental Workflow: The following diagram outlines a safe handling workflow for this chemical.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this chemical, including disposable labware, PPE, and cleaning materials, must be segregated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the chemical name and hazard warnings.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
Quantitative Data Summary
As a specific SDS is not available, quantitative data such as occupational exposure limits, LD50, and other toxicological data for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- are not known. The table below is a template of the information that should be sought from a comprehensive safety data sheet for a similar compound.
| Data Point | Value (for a related compound, if available) |
| Occupational Exposure Limit (OEL) | Data not available |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
It is imperative to treat this compound as highly hazardous in the absence of specific data. The precautionary measures outlined in this guide are designed to minimize risk based on the known hazards of related chemical families. Always prioritize safety and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Amino Compounds [iloencyclopaedia.org]
- 4. Toxicity to Tetrahymena and abiotic thiol reactivity of aromatic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
